GSK2801
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCPNJRJCNVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of GSK2801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GSK2801, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This document details the quantitative biochemical and cellular data, experimental protocols for key assays, and visualizations of the underlying scientific processes.
Introduction
This compound is a selective, cell-active, and orally bioavailable inhibitor of the bromodomain and extra-terminal domain (BET) family proteins BAZ2A and BAZ2B.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription. The BAZ2A and BAZ2B proteins are central components of the nucleolar remodeling complex (NoRC), which is involved in the transcriptional silencing of ribosomal RNA genes.[1][2][3][4] The development of selective inhibitors like this compound provides a valuable tool for elucidating the biological functions of these bromodomains in both normal physiology and disease states, including cancer.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity for target proteins, selectivity against other bromodomains, and its pharmacokinetic properties.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Method | Kd (nM) | Reference |
| BAZ2B | ITC | 136 | [1][2][3][4] |
| BAZ2A | ITC | 257 | [1][2][3][4] |
| BRD9 | ITC | 1100 | [1] |
| TAF1L | ITC | 3200 | [1] |
Table 2: Thermal Shift Assay Data for this compound
| Target | ΔTm (°C) at 10 µM | Reference |
| BAZ2A | 4.1 | [1][3] |
| BAZ2B | 2.7 | [1][3] |
| BRD9 | 2.3 | [1][3] |
| TAF1L(2) | 3.4 | [1][3] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Dosing | 30 mg/kg | Oral (PO) and Intraperitoneal (IP) | [5] |
| In vivo exposure | Reasonable | Oral (PO) | [1][2][3][4] |
| Clearance | Modest | Not specified | [1][2][3][4] |
| Plasma Stability | Reasonable | Not specified | [1][2][3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biochemical and cellular assays used for its characterization.
Synthesis of this compound
This compound can be synthesized via two primary routes. Route 2 is detailed below as it was used for the synthesis of the final compound.[1]
Route 2: Synthesis via Pyridinium Salt and Suzuki Reaction
-
Formation of Indolizine Intermediate (C):
-
React the appropriate pyridinium salt (B) with methyl acrylate in the presence of triethylamine and manganese dioxide.
-
The reaction is carried out in toluene at 90 °C for 1 hour.
-
This yields an indolizine (C) with a methyl ester at the 1-position and a methyl ketone at the 3-position.[1]
-
-
Saponification and Bromination to form (D):
-
Saponify the methyl ester of the indolizine intermediate (C) using an aqueous base.
-
Subsequent bromination of the resulting carboxylic acid yields the bromo-substituted indolizine (D).[1]
-
-
Final Suzuki Reaction:
-
Couple the bromo-substituted indolizine (D) with the desired aryl group (R1) via a Suzuki reaction to yield the final product, this compound.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and its target bromodomains.[1]
-
Sample Preparation:
-
Prepare a solution of the purified BAZ2A or BAZ2B bromodomain in ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a solution of this compound in the same ITC buffer. The concentration of this compound in the syringe should be 10-20 times the concentration of the protein in the cell.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
A control experiment is performed by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[1]
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.
-
Reaction Setup:
-
Prepare a reaction mixture containing the target bromodomain protein, a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins, and the assay buffer.
-
Add this compound or a vehicle control (DMSO) to the reaction mixture.
-
-
Thermal Denaturation:
-
Place the reaction plate in a real-time PCR instrument.
-
Gradually increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound.[1][3]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cellular assay used to measure the mobility of fluorescently labeled proteins. In the context of this compound, it is used to demonstrate that the compound can displace BAZ2A from chromatin in living cells.[1][3]
-
Cell Preparation:
-
Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-tagged BAZ2A protein.
-
Culture the cells on a suitable imaging dish.
-
-
FRAP Experiment:
-
Identify a region of interest (ROI) within the nucleus where the GFP-BAZ2A is localized to chromatin.
-
Acquire a pre-bleach image of the ROI.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-BAZ2A molecules move into the bleached area.
-
Treat the cells with this compound and repeat the FRAP experiment.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the synthesis workflow of this compound, its mechanism of action, and a typical experimental workflow for its characterization.
Caption: Synthetic scheme for this compound via Route 2.
Caption: this compound competitively inhibits BAZ2A/B binding to acetylated histones.
Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP) experiment.
References
- 1. eubopen.org [eubopen.org]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
The Role of GSK2801 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2801 is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are core components of chromatin remodeling complexes. By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound displaces BAZ2A/B from chromatin, thereby modulating gene expression and cellular processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in chromatin remodeling, and detailed protocols for key experimental assays. Quantitative data on its binding affinity, selectivity, and cellular activity are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biological functions.
Introduction to this compound and Chromatin Remodeling
Chromatin, the complex of DNA and proteins within the nucleus, is dynamically regulated to control gene expression. A key mechanism in this regulation is post-translational modification of histone proteins, particularly the acetylation of lysine residues. This modification is "read" by bromodomains, protein modules that recognize and bind to acetylated lysines, thereby recruiting chromatin remodeling complexes to specific genomic loci.
This compound is a small molecule inhibitor that targets the bromodomains of BAZ2A (also known as TIP5) and BAZ2B.[1][2][3] These proteins are integral subunits of distinct chromatin remodeling complexes. BAZ2A is a component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[1][4] BAZ2B's functions are less characterized but it is also implicated in chromatin regulation. By inhibiting the BAZ2A/B bromodomains, this compound provides a powerful tool to investigate the roles of these proteins in chromatin biology and their potential as therapeutic targets.[1][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities, selectivity, and pharmacokinetic properties.
Table 1: Binding Affinity of this compound for BAZ2A and BAZ2B Bromodomains
| Target | Method | Dissociation Constant (KD) |
| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM[2][5] |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM[2][5] |
Table 2: Selectivity Profile of this compound Against Other Bromodomains
| Off-Target | Method | Dissociation Constant (KD) |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM[2][4] |
| TAF1L(2) | Isothermal Titration Calorimetry (ITC) | 3.2 µM[2][4] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (PO) Administration (30 mg/kg) | Intraperitoneal (IP) Administration (30 mg/kg) |
| Tmax (h) | 1.0[2] | 0.25[2] |
| Cmax (ng/mL) | 435[2] | 1670[2] |
| Terminal t½ (h) | 1.5[2] | 4.5[2] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive inhibitor at the acetyl-lysine binding site of the BAZ2A and BAZ2B bromodomains. This prevents the recruitment of the NoRC and other BAZ2B-containing complexes to acetylated histones on chromatin. The downstream consequences of this inhibition include alterations in gene expression, as seen with the downregulation of the proto-oncogene MYCN in anaplastic thyroid cancer cells.[6][7] Furthermore, this compound has been shown to synergize with other inhibitors, such as BET bromodomain inhibitors (e.g., JQ1), to induce apoptosis in cancer cells, highlighting its potential in combination therapies.[1]
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to the BAZ2A and BAZ2B bromodomains.
Materials:
-
Purified recombinant BAZ2A or BAZ2B bromodomain protein
-
This compound
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
-
Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC)
Protocol:
-
Prepare a 20-50 µM solution of the BAZ2A or BAZ2B bromodomain in ITC buffer.
-
Prepare a 200-500 µM solution of this compound in the same ITC buffer. Degas both solutions.
-
Load the protein solution into the sample cell of the microcalorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections, at 25°C.
-
Perform the titration experiment.
-
Analyze the data using the instrument's software to fit a suitable binding model (e.g., one-site binding model) to the integrated heat changes to determine KD, n, and ΔH.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the ability of this compound to displace BAZ2A from chromatin in living cells.
Materials:
-
U2OS cells (or other suitable cell line)
-
Expression vector for GFP-tagged BAZ2A
-
Transfection reagent
-
This compound
-
Confocal microscope with FRAP capabilities
Protocol:
-
Seed U2OS cells on glass-bottom dishes.
-
Transfect the cells with the GFP-BAZ2A expression vector.
-
Allow cells to express the fusion protein for 24-48 hours.
-
Treat the cells with a desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours prior to imaging.
-
Identify a cell expressing GFP-BAZ2A with clear nuclear localization.
-
Acquire a few pre-bleach images of a region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Quantify the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity.
-
Calculate the mobile fraction and the half-time of recovery (t½). A faster recovery indicates displacement of GFP-BAZ2A from chromatin.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where BAZ2A/B or other relevant factors (e.g., BRD9) are bound and how this binding is affected by this compound treatment.
Materials:
-
Cells of interest (e.g., triple-negative breast cancer cell line)
-
This compound
-
Formaldehyde for cross-linking
-
ChIP-grade antibody against the protein of interest (e.g., BAZ2A, BRD9)
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
Reagents for library preparation for next-generation sequencing
Protocol:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify enriched genomic regions (peaks).
Conclusion
This compound is a valuable chemical probe for elucidating the role of BAZ2A and BAZ2B in chromatin remodeling and gene regulation. Its selectivity and cell permeability make it a suitable tool for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound on cellular function. Further research utilizing this and similar inhibitors will continue to unravel the complexities of epigenetic regulation and may pave the way for novel therapeutic strategies targeting chromatin remodeling pathways in various diseases.
References
- 1. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-proliferative activity of JQ1 and this compound in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. This compound Reverses Paclitaxel Resistance in Anaplastic Thyroid Cancer Cell Lines through MYCN Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cellular functions of BAZ2A and BAZ2B bromodomains
An In-depth Technical Guide to the Cellular Functions of BAZ2A and BAZ2B Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain adjacent to zinc finger domain proteins 2A (BAZ2A) and 2B (BAZ2B) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins. As core components of distinct chromatin remodeling complexes, they play pivotal roles in transcriptional regulation, DNA damage repair, and replication. Dysregulation of BAZ2A is strongly implicated in the progression of prostate and other cancers, while BAZ2B is linked to neurodevelopmental disorders and aging. This technical guide provides a comprehensive overview of the cellular functions of BAZ2A and BAZ2B bromodomains, detailing their roles in signaling pathways, summarizing quantitative binding data, and outlining key experimental methodologies for their study.
Introduction to BAZ2A and BAZ2B
BAZ2A (also known as TIP5) and BAZ2B are large, multidomain proteins that are homologous, sharing approximately 57% sequence identity.[1] Their structures include several conserved functional domains: a TAM (Tip5/ARBP/MBD) domain, a PHD (plant homeodomain) finger, and a C-terminal bromodomain (BRD).[2] The bromodomain is a protein interaction module of about 110 amino acids that specifically binds to acetylated lysine (Kac) residues, acting as a "reader" of this epigenetic mark.[1]
-
BAZ2A is a core regulatory subunit of the Nucleolar Remodeling Complex (NoRC), which also contains the ISWI family ATPase SMARCA5 (SNF2H).[2][3] The NoRC complex is primarily responsible for silencing ribosomal DNA (rDNA) transcription.[2][4]
-
BAZ2B is a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes, which associate with the ATPases SMARCA1 and SMARCA5, respectively.[5][6] These complexes regulate nucleosome spacing to facilitate access to DNA for processes like transcription, replication, and repair.[5][6]
The bromodomains of both BAZ2A and BAZ2B feature a shallow acetyl-lysine binding pocket, which presents a challenge for the development of highly specific and potent inhibitors.[4][7]
Cellular Functions of the BAZ2A Bromodomain
The BAZ2A bromodomain is a critical functional module that directs the NoRC complex to specific chromatin locations, playing a significant role in cancer biology.
Role in Chromatin Remodeling and Gene Silencing
The primary recognized function of BAZ2A is its role within the NoRC complex. The bromodomain, in conjunction with the adjacent PHD finger, is crucial for recruiting chromatin-modifying enzymes like HDAC1 and DNA methyltransferases (DNMTs) to rDNA, leading to heterochromatin formation and the repression of RNA polymerase I transcription.[3][4] The BAZ2A bromodomain specifically recognizes acetylated histones, with a documented preference for histone H3 acetylated at lysine 14 (H3K14ac), which is essential for its recruitment to target genes.[8][9]
Involvement in Prostate Cancer
BAZ2A is frequently overexpressed in prostate cancer, where it contributes to tumor growth and metastatic potential.[4][10][11] High BAZ2A expression levels are an independent predictor of disease recurrence.[11]
-
Gene Regulation: In prostate cancer cells, BAZ2A expands its function beyond rDNA silencing to regulate numerous protein-coding genes.[10][11] It directly interacts with the Polycomb Repressive Complex 2 (PRC2) subunit EZH2 to maintain the silencing of genes that are typically repressed during metastasis.[11]
-
Cancer Stem Cells: The BAZ2A bromodomain is required for the maintenance of prostate cancer stem cells. It achieves this by binding to H3K14ac-marked inactive enhancers, thereby repressing genes that would otherwise promote differentiation.[8]
-
Therapeutic Target: Pharmacological inhibition of the BAZ2A bromodomain impairs the cancer stem-like state and hinders the oncogenic transformation driven by the loss of the tumor suppressor PTEN.[8] This highlights the BAZ2A bromodomain as a promising therapeutic target in aggressive prostate cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. uniprot.org [uniprot.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAZ2A‐mediated repression via H3K14ac‐marked enhancers promotes prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BAZ2A bromodomain adjacent to zinc finger domain 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. BAZ2A (TIP5) is involved in epigenetic alterations in prostate cancer and its overexpression predicts disease recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2801: A Technical Guide to a Selective Acetyl-lysine Competitive Inhibitor of BAZ2A/B Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK2801, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. While the initial topic of interest included its role as a BRPF1 inhibitor, a thorough review of the scientific literature indicates that this compound's primary and well-characterized activity is as an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B proteins. This document will detail its mechanism of action, quantitative binding data, experimental protocols, and the relevant signaling pathways.
Executive Summary
This compound is a cell-active small molecule that competitively inhibits the acetyl-lysine binding sites of the BAZ2A and BAZ2B bromodomains.[1][2][3][4][5] These proteins are key components of the Nucleolar Remodeling Complex (NoRC), which is involved in the regulation of non-coding RNA expression.[1][2][3][5] this compound exhibits high selectivity for BAZ2A/B over other bromodomain families, including the BET family.[4] It serves as a valuable tool for studying the biological functions of BAZ2A and BAZ2B in chromatin biology and for exploring their potential as therapeutic targets.[1][2][3]
Mechanism of Action
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][6] This interaction is a key mechanism in the regulation of gene expression. BAZ2A and BAZ2B are scaffolding proteins within the NoRC complex, which is crucial for silencing ribosomal RNA genes.[2][7]
This compound functions as an acetyl-lysine mimetic. Its structure allows it to occupy the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains, thereby preventing their interaction with acetylated histones.[1][2] This displacement from chromatin disrupts the normal function of the NoRC complex. The binding mode is described as canonical, meaning it follows the typical interactions observed for acetyl-lysine recognition by bromodomains.[1][2][3][5]
Figure 1: Mechanism of this compound Action.
Quantitative Data
The affinity and selectivity of this compound have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Target and Off-Target Bromodomains
| Target | Method | Dissociation Constant (KD) | Reference |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM | [1][2][3][4][5][7] |
| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM | [1][2][3][4][5][7] |
| BAZ2B | Biolayer Interferometry (BLI) | 60 nM | [1][2] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM | [1][2][4] |
| TAF1L(2) | Isothermal Titration Calorimetry (ITC) | 3.2 µM | [1][2][4] |
Table 2: AlphaScreen IC50 Values for BAZ2A and BAZ2B
| Compound | BAZ2A IC50 (µM) | BAZ2B IC50 (µM) | Reference |
| This compound (as compound 12) | 0.72 | Low µM range | [1][2] |
Table 3: Thermal Shift Assay Data for Selectivity Profiling
| Bromodomain | ΔTm at 10 µM this compound (°C) | Reference |
| BAZ2A | 4.1 | [1][2][7] |
| BAZ2B | 2.7 | [1][2][7] |
| TAF1L(2) | 3.4 | [1][2][7] |
| BRD9 | 2.3 | [1][2][7] |
Table 4: In Vivo Pharmacokinetics in Mice
| Dosing Route | Dose | Key Parameters | Reference |
| Oral & Intraperitoneal | 30 mg/kg | Reasonable in vivo exposure, modest clearance, and reasonable plasma stability. | [1][3][4][5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of inhibitor-protein interactions.
-
Principle: Measures the heat change that occurs when a ligand (this compound) is titrated into a solution containing the target protein (BAZ2A or BAZ2B bromodomain).
-
Methodology:
-
Purified BAZ2A or BAZ2B bromodomain is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound is loaded into the injection syringe.
-
A series of small injections of this compound are made into the protein solution.
-
The heat released or absorbed during each injection is measured.
-
The resulting data are fitted to a binding model to determine the KD and other thermodynamic parameters.[1][2]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cell-based assay used to measure the mobility of fluorescently labeled proteins and to demonstrate target engagement in a cellular context.
-
Principle: A fluorescently tagged protein (e.g., GFP-BAZ2A) is expressed in cells. A small region of interest is photobleached with a high-intensity laser, and the rate at which fluorescence recovers in that region is monitored. This recovery is dependent on the mobility of the fluorescently tagged protein.
-
Methodology:
-
U2OS cells are transfected with a GFP-BAZ2A fusion construct.[1]
-
Cells are treated with this compound or a vehicle control.
-
A small region of the nucleus is photobleached using a confocal microscope.
-
The recovery of fluorescence in the bleached region is monitored over time.
-
Displacement of GFP-BAZ2A from chromatin by this compound results in a faster fluorescence recovery rate.[1][2][3][5]
-
Figure 2: FRAP Experimental Workflow.
Thermal Shift Assay (TSA)
TSA is a high-throughput method used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
-
Principle: The binding of a ligand, such as this compound, can stabilize the target protein, leading to an increase in its melting temperature (Tm).
-
Methodology:
-
Purified bromodomain proteins are mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
This compound or a control is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds, the dye binds, and the fluorescence increases.
-
The Tm is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of this compound indicates binding.[1][2]
-
Signaling Pathways and Biological Context
BAZ2A and BAZ2B are integral components of the Nucleolar Remodeling Complex (NoRC), an ATP-dependent chromatin remodeling complex. NoRC plays a critical role in heterochromatin formation and the transcriptional silencing of ribosomal RNA (rRNA) genes.
The BAZ2A/B bromodomain is thought to recognize acetylated histones, which helps to recruit and stabilize the NoRC complex at specific chromatin locations. By inhibiting this interaction, this compound can modulate the activity of the NoRC complex, leading to changes in rRNA gene expression. The study of this compound is therefore important for understanding the epigenetic regulation of ribosome biogenesis and its potential implications in diseases such as cancer.
Figure 3: BAZ2A/B in the NoRC Signaling Pathway.
Conclusion
This compound is a well-characterized, selective, and cell-active chemical probe for the BAZ2A and BAZ2B bromodomains. Its utility in displacing these proteins from chromatin in living cells makes it an invaluable tool for elucidating the biological roles of the NoRC complex and for validating BAZ2A/B as potential therapeutic targets. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of epigenetics, chromatin biology, and drug discovery.
References
- 1. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of ... | Article | H1 Connect [archive.connect.h1.co]
- 6. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. selleckchem.com [selleckchem.com]
Investigating Gene Transcription with GSK2801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data related to the investigation of gene transcription using GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and transcriptional regulation.
Core Concepts: this compound and Its Mechanism of Action
This compound is a small molecule inhibitor that competitively targets the bromodomains of BAZ2A and BAZ2B, proteins that play a crucial role in chromatin remodeling and gene silencing.[1][2] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the transcriptional silencing of ribosomal RNA (rRNA) genes. By binding to the bromodomains of BAZ2A and BAZ2B, this compound disrupts their interaction with acetylated histones, leading to alterations in chromatin structure and gene expression.
A significant area of investigation for this compound is its synergistic anti-cancer effect when used in combination with BET bromodomain inhibitors, such as JQ1.[1][2] This synergy is particularly pronounced in triple-negative breast cancer (TNBC). The combination therapy leads to the enhanced displacement of BRD2, a BET family protein, from the promoters and enhancers of ETS-regulated genes and from ribosomal DNA (rDNA).[1][2] This dual impact on both nucleoplasmic (protein-coding genes) and nucleolar (rRNA) transcription underlies the potent anti-proliferative and pro-apoptotic effects observed.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's activity and its synergistic effects with BET inhibitors.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Dissociation Constant (Kd) | Method |
| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) |
| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) |
| BRD9 | 1.1 µM | Isothermal Titration Calorimetry (ITC) |
| TAF1L(2) | 3.2 µM | Isothermal Titration Calorimetry (ITC) |
Table 2: Synergistic Growth Inhibition of this compound and JQ1 in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Synergy Score (Bliss Independence Model) |
| MDA-MB-231 | High |
| HCC1806 | High |
| SUM-149 | High |
| MDA-MB-468 | High |
| WHIM2 | High |
| WHIM12 | High |
Note: Specific Bliss scores were not publicly available in the reviewed literature, but the synergy was consistently reported as strong or significant across multiple TNBC cell lines.
Table 3: Downregulation of ETS-regulated Genes by this compound and JQ1 Combination Treatment
| Gene Symbol | Description | Fold Change (Combination vs. JQ1 alone) |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | >2-fold decrease |
| LEF1 | Lymphoid Enhancer Binding Factor 1 | >2-fold decrease |
| Multiple others | A total of 235 genes were identified as being downregulated by at least two-fold with the combination treatment compared to JQ1 alone in MDA-MB-231 cells.[1] | >2-fold decrease |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound are provided below.
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
This protocol is designed to assess the ability of this compound to displace BAZ2A from chromatin in living cells.
a. Cell Culture and Transfection:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells onto glass-bottom dishes suitable for confocal microscopy.
-
Transfect cells with a plasmid encoding a GFP-BAZ2A fusion protein using a suitable transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours.
b. Cell Treatment:
-
Treat the transfected cells with this compound at a final concentration of 1-10 µM for 1-4 hours prior to imaging. A vehicle control (e.g., DMSO) should be run in parallel.
c. FRAP Imaging and Analysis:
-
Use a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.
-
Acquire a series of pre-bleach images of a selected cell nucleus.
-
Use a high-intensity laser beam to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately following the bleach, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Measure the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity and the intensity of a non-bleached control region.
-
Calculate the mobile fraction and the half-time of recovery (t½) to quantify the dynamics of GFP-BAZ2A. A faster recovery and a larger mobile fraction indicate displacement of the protein from chromatin by this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD2 Displacement
This protocol details the procedure to investigate the genome-wide displacement of BRD2 from chromatin upon treatment with this compound and JQ1.
a. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MDA-MB-231) to ~80-90% confluency.
-
Treat cells with vehicle (DMSO), this compound (e.g., 10 µM), JQ1 (e.g., 500 nM), or a combination of this compound and JQ1 for a specified time (e.g., 24-48 hours).
b. Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
c. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for BRD2. A non-specific IgG should be used as a negative control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
d. DNA Purification and Library Preparation:
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare sequencing libraries from the immunoprecipitated DNA and an input control sample according to the manufacturer's instructions (e.g., Illumina TruSeq).
e. Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BRD2 enrichment.
-
Compare the BRD2 binding profiles between the different treatment conditions to identify regions of BRD2 displacement.
-
Annotate the peaks to nearby genes and perform motif analysis to identify enriched transcription factor binding sites (e.g., ETS motifs).
RNA Sequencing (RNA-seq) for Transcriptome-wide Gene Expression Analysis
This protocol outlines the steps to analyze the global changes in gene expression induced by this compound.
a. Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-231) and treat with vehicle, this compound, JQ1, or the combination as described for the ChIP-seq protocol.
b. RNA Extraction and Library Preparation:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare RNA-seq libraries from the total RNA, including mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
c. Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome or transcriptome.
-
Quantify gene expression levels (e.g., as counts per gene).
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to the treatments.
-
Perform pathway analysis and gene set enrichment analysis (GSEA) to identify the biological processes and pathways affected by this compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the investigation of this compound.
Caption: Mechanism of action of this compound and its synergy with BET inhibitors.
Caption: A streamlined workflow for a ChIP-seq experiment.
References
- 1. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GSK2801 on Noncoding RNA Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2801 is a potent and selective chemical probe that inhibits the bromodomains of BAZ2A (also known as TIP5) and BAZ2B, with additional activity against BRD9. BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), a key player in epigenetic regulation, particularly in the silencing of noncoding RNA genes. This technical guide provides an in-depth overview of the known and potential effects of this compound on noncoding RNA (ncRNA) expression, with a primary focus on ribosomal RNA (rRNA). It synthesizes findings from key studies, presents detailed experimental protocols for researchers seeking to investigate these effects, and uses visualizations to clarify complex biological pathways and workflows. While current research has firmly established the impact of this compound on rRNA, its effects on other ncRNA species like long noncoding RNAs (lncRNAs) and microRNAs (miRNAs) remain an emerging area of investigation.
Core Mechanism of Action: Inhibition of the BAZ2A/NoRC Silencing Pathway
This compound functions as an acetyl-lysine competitive inhibitor.[1] Its primary targets, BAZ2A and BAZ2B, are integral subunits of chromatin-remodeling complexes.[1] BAZ2A is the central scaffolding protein of the Nucleolar Remodeling Complex (NoRC), which is essential for establishing and maintaining a heterochromatic state at specific genomic loci, most notably the genes encoding ribosomal RNA (rRNA).[2][3]
The mechanism of NoRC-mediated silencing involves several key steps:
-
Recruitment to Chromatin: The BAZ2A bromodomain recognizes and binds to acetylated histone tails, particularly H4K16ac, tethering the NoRC to nucleosomes at the rRNA gene promoters.[4]
-
Interaction with Noncoding RNA: The TAM (TIP5/ARBP/MBD) domain of BAZ2A interacts with a specific long noncoding RNA known as promoter RNA (pRNA). This interaction is crucial for guiding NoRC to the correct genomic locations.[5][6]
-
Chromatin Remodeling and Silencing: Once recruited, NoRC utilizes the ATPase activity of its SNF2h subunit to remodel nucleosomes. It then recruits a host of other silencing factors, including DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), to establish a repressive chromatin environment, leading to the transcriptional silencing of rRNA genes.[3][4][7]
This compound disrupts this process at the initial step. By binding to the BAZ2A bromodomain, it prevents the recognition of acetylated histones, thereby displacing the NoRC from chromatin.[8] This leads to a disruption of the silencing machinery and subsequent changes in the expression of its target noncoding RNAs.
Documented Effects on Noncoding RNA Expression
The most direct and well-documented effect of this compound on noncoding RNA is the regulation of ribosomal RNA.
Ribosomal RNA (rRNA)
Studies combining this compound with BET inhibitors (like JQ1) in triple-negative breast cancer (TNBC) cell lines have demonstrated a significant impact on rRNA transcription. The combination treatment leads to the displacement of the BRD2 protein from ribosomal DNA (rDNA) in the nucleolus, which coincides with a marked decrease in the precursor 45S rRNA.[1][9] This indicates that this compound, by disrupting BAZ2A/NoRC function, contributes to the suppression of ribosomal DNA transcription.[9][10]
| Noncoding RNA | Treatment Context | Cell Line | Observed Effect | Reference |
| 45S rRNA | This compound + JQ1 | TNBC cells | Decreased Expression | [1][9] |
Long Noncoding RNA (lncRNA) and Other ncRNAs
The effect of this compound on other classes of noncoding RNAs is less clear, though its mechanism of action suggests a high potential for broader impacts.
-
RNA-Sequencing Studies: Comprehensive RNA-seq analyses have been performed on cancer cell lines treated with this compound.[1] While these datasets inherently contain information on the expression levels of thousands of lncRNAs, the primary analyses in the published literature have focused on protein-coding genes, such as the downregulation of MYCN in anaplastic thyroid cancer.[5]
-
Mechanistic Potential: The BAZ2A protein, the primary target of this compound, is known to interact with lncRNAs other than pRNA. For instance, recent work has shown that the lncRNA Malat1 can impair the formation of BAZ2A nuclear bodies, suggesting a functional relationship.[11] By inhibiting BAZ2A's ability to engage with chromatin, this compound could indirectly alter the regulatory networks of these associated lncRNAs.
At present, there are no specific, quantitative reports detailing the widespread effects of this compound on lncRNA, miRNA, or circRNA expression profiles. This represents a significant knowledge gap and a promising area for future research. Researchers possessing RNA-seq data from this compound-treated cells are encouraged to perform bioinformatic analyses focused on these ncRNA classes.
Experimental Protocols
The following protocols are representative methodologies for studying the effects of this compound on noncoding RNA expression, synthesized from published studies.[1]
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture human cancer cell lines (e.g., MDA-MB-231 for TNBC) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction). Allow cells to adhere overnight. The following day, treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-72 hours).
Total RNA Extraction and RNA Sequencing
This protocol outlines the steps for preparing samples for transcriptome-wide analysis of noncoding RNAs.
-
Cell Lysis and RNA Extraction:
-
Wash this compound-treated and control cells once with cold PBS.
-
Lyse cells directly in the culture plate using TRIzol reagent (or a similar phenol-based reagent) according to the manufacturer's instructions.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
-
-
Quality Control:
-
Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/280 and A260/230 ratios).
-
Determine RNA integrity (RIN score) using an Agilent Bioanalyzer or TapeStation. A RIN score > 8 is recommended for high-quality sequencing.
-
-
Library Preparation (for lncRNA and mRNA):
-
rRNA Depletion: Begin with 1 µg of total RNA. Remove ribosomal RNA using an rRNA depletion kit (e.g., NEBNext rRNA Depletion Kit). This step is critical for enriching for non-rRNA species, including lncRNAs and mRNAs.
-
Fragmentation and Priming: Fragment the rRNA-depleted RNA using heat and magnesium. Prime the fragmented RNA with random hexamers.
-
First and Second Strand Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.
-
End Repair and Ligation: Repair the ends of the ds-cDNA, adenylate the 3' ends, and ligate sequencing adapters containing unique barcodes for each sample.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library QC and Sequencing: Validate the final library size and concentration using a Bioanalyzer and qPCR. Pool libraries and sequence on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align reads to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to annotated genes (including protein-coding and lncRNA genes) using tools like featureCounts or RSEM.
-
Differential Expression: Use packages like DESeq2 or edgeR in R to identify noncoding RNAs that are significantly up- or down-regulated following this compound treatment compared to the vehicle control.
-
Conclusion and Future Directions
The bromodomain inhibitor this compound presents a clear mechanism for influencing noncoding RNA expression through its potent inhibition of BAZ2A, a core component of the NoRC silencing complex. The primary documented consequence of this action is the suppression of ribosomal RNA synthesis. While large-scale RNA-sequencing has been performed, providing a rich resource for further discovery, the broader impact of this compound on the landscape of lncRNAs, miRNAs, and other ncRNA species has not yet been fully elucidated in published literature.
Future research should focus on:
-
Re-analysis of existing RNA-seq data to specifically query for changes in lncRNA and other ncRNA expression profiles.
-
Targeted studies using techniques like qPCR to validate the effect of this compound on specific lncRNAs that are known to interact with BAZ2A or are implicated in the same cancer pathways.
-
Functional studies to determine the biological consequences of this compound-induced changes in noncoding RNA expression, particularly in the context of cancer therapy and drug resistance.
By expanding the investigation beyond rRNA, the scientific community can achieve a more complete understanding of this compound's epigenetic effects and its full therapeutic potential.
References
- 1. Single-cell mRNA sequencing identifies subclonal heterogeneity in anti-cancer drug responses of lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The emerging role of BET inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
- 8. Whole exome-seq and RNA-seq data reveal unique neoantigen profiles in Kenyan breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell RNA-seq identification of four differentially expressed survival-related genes by a TARGET: Osteosarcoma database analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Seq Analysis of Extradomain A and Extradomain B Fibronectin as Extracellular Matrix Markers for Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK2801 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2801 is a potent and selective chemical probe that competitively inhibits the bromodomains of BAZ2A and BAZ2B, with a secondary affinity for BRD9.[1][2] These proteins are critical readers of acetyl-lysine modifications on histones, playing a key role in chromatin remodeling and gene transcription.[3] In cellular contexts, particularly in cancer models like triple-negative breast cancer (TNBC), this compound has been shown to induce cell senescence in 2D cultures and apoptosis in 3D spheroid cultures, especially when used in synergy with BET bromodomain inhibitors such as JQ1.[1][4][5] This document provides detailed protocols for the preparation and application of this compound in cell culture experiments to study its effects on cell viability, senescence, and apoptosis.
Mechanism of Action
This compound functions as an acetyl-lysine competitive inhibitor, targeting the bromodomains of BAZ2A and BAZ2B.[1][3] BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in silencing ribosomal RNA (rRNA) genes. By inhibiting BAZ2A/B, this compound disrupts chromatin structure and gene expression. In combination with BET inhibitors, this compound enhances the displacement of BRD2 from chromatin at specific gene promoters and enhancers, including those regulating ETS-transcription factors and ribosomal DNA.[4][5] This dual inhibition leads to a significant anti-proliferative effect, culminating in either cellular senescence or apoptosis depending on the culture conditions.[4][5]
Caption: Signaling pathway of this compound, highlighting its synergistic effect with BET inhibitors.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | BAZ2A/B, BRD9 (lower affinity) | [1][2] |
| Binding Affinity (Kd) | BAZ2B: 136 nM, BAZ2A: 257 nM, BRD9: 1.1 µM | [1][3] |
| Effective Concentration | 1-10 µM in cell culture | [2][6] |
| Solubility | Soluble in DMSO (e.g., up to 50 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years. In DMSO: -80°C for 2 years. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1][2] Use ultrasonic agitation if necessary to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
General Cell Culture and Treatment
-
Cell Lines: This protocol is applicable to various cell lines, including but not limited to TNBC cell lines (e.g., MDA-MB-231, HCC1806) and U2OS osteosarcoma cells.[5][6]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the range of 1-10 µM). Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO alone) in all experiments.
Detailed Methodologies
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells.[4][7]
Materials:
-
Cells cultured in opaque-walled 96-well or 384-well plates
-
This compound and any co-treatment compounds (e.g., JQ1)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (with or without a fixed concentration of a synergistic compound) for the desired incubation period (e.g., 72-96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay identifies senescent cells, which exhibit β-galactosidase activity at pH 6.0.[8][9]
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
Procedure:
-
After treatment with this compound, wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 3-5 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Add the SA-β-Gal Staining Solution to the cells.
-
Incubate the cells at 37°C (without CO2) for 12-16 hours, protected from light.[10]
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells from multiple fields of view.
Apoptosis Assay by Western Blotting (Cleaved Caspase-3 and PARP)
This method detects the cleavage of key apoptotic proteins, caspase-3 and PARP, as markers of apoptosis.[11][12][13]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis.[12]
Experimental Workflow Visualization
Caption: A general experimental workflow for studying the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. ch.promega.com [ch.promega.com]
- 8. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. telomer.com.tr [telomer.com.tr]
- 10. buckinstitute.org [buckinstitute.org]
- 11. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 12. youtube.com [youtube.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2801 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK2801, a selective bromodomain inhibitor, in in vivo mouse models. This document outlines the mechanism of action, pharmacokinetic data, and detailed experimental protocols to facilitate the design and execution of preclinical research.
Introduction to this compound
This compound is a potent and selective chemical probe for the bromodomains of BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pocket of BAZ2A and BAZ2B, this compound disrupts their function in chromatin remodeling and gene silencing.[3][4] While highly selective for BAZ2A/B, this compound has been noted to have some off-target activity, most significantly against BRD9 and TAF1L.[3]
Mechanism of Action and Signaling Pathway
This compound primarily targets the BAZ2A and BAZ2B proteins, which are core components of distinct chromatin remodeling complexes. BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA (rRNA) genes. BAZ2B's functions are less characterized but it is also involved in chromatin remodeling. The inhibition of BAZ2A/B by this compound is thought to disrupt these processes, leading to alterations in gene expression.
In the context of cancer, particularly triple-negative breast cancer (TNBC), this compound has been shown to synergize with BET bromodomain inhibitors (e.g., JQ1).[1][2] This synergy is proposed to occur through the enhanced displacement of BRD2 from chromatin at the promoters and enhancers of ETS-regulated genes, as well as from ribosomal DNA, leading to a potent anti-proliferative and pro-apoptotic effect.[1][2]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Dissociation Constant (KD) | Method | Reference |
| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | [3][4] |
| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) | [3][4] |
| BRD9 | 1.1 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| TAF1L(2) | 3.2 µM | Isothermal Titration Calorimetry (ITC) | [3] |
Table 2: Pharmacokinetic Properties of this compound in Male CD1 Mice (30 mg/kg)
| Administration Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal t1/2 (h) | Reference |
| Oral (PO) | 1.0 | 435 | 1570 | 1.5 | [3] |
| Intraperitoneal (IP) | 0.25 | 1670 | 3400 | 4.5 | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on the vehicle formulation used in the pharmacokinetic studies of this compound.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile water for injection
Protocol:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve.
-
Prepare a 1% (v/v) solution of Tween 80 in the 0.5% CMC solution.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 10 mL/kg injection volume, you would need a 3 mg/mL solution).
-
Suspend the this compound powder in the prepared vehicle (0.5% CMC with 1% Tween 80).
-
Vortex or sonicate the suspension until it is homogeneous. It is important to ensure a uniform suspension before each administration.
Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to assess the exposure of this compound.
Figure 2: Workflow for a pharmacokinetic study of this compound.
Protocol:
-
Animal Model: Use male CD1 mice (or other appropriate strain), typically 8-10 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Dosing:
-
Prepare this compound as described in section 4.1.
-
Administer a single dose of 30 mg/kg via oral gavage (PO) or intraperitoneal injection (IP).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Use a sufficient number of mice per time point to generate robust data.
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
-
Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model
This protocol describes a general procedure for establishing a TNBC xenograft model. It is important to note that while this compound has shown synergy with BET inhibitors in TNBC cell and spheroid models, its efficacy as a single agent or in combination in vivo has been reported to be limited by its pharmacokinetic properties.[1]
Figure 3: General workflow for a TNBC xenograft study.
Protocol:
-
Cell Culture: Culture a human TNBC cell line (e.g., MDA-MB-231) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old females.
-
Tumor Implantation:
-
Harvest TNBC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells) into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment groups (e.g., vehicle control, this compound, combination therapy).
-
Administer this compound (e.g., 30 mg/kg, IP or PO, daily or other optimized schedule) and/or other therapeutic agents.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Considerations and Limitations
-
Pharmacokinetics: The pharmacokinetic profile of this compound, particularly after oral administration, shows modest exposure and a relatively short half-life.[3] This may necessitate frequent dosing or alternative administration routes to maintain therapeutic concentrations in vivo.
-
In Vivo Efficacy in Cancer Models: Published data on the single-agent anti-tumor efficacy of this compound in in vivo cancer models is limited. The synergistic effects observed in in vitro and 3D culture models with BET inhibitors in TNBC did not directly translate to in vivo xenograft studies in the initial report, reportedly due to the compound's pharmacokinetic properties.[1]
-
Off-Target Effects: Researchers should be aware of the known off-target interactions of this compound, particularly with BRD9, and consider appropriate control experiments.[3]
-
Vehicle Selection: The suspension of this compound in a vehicle like CMC and Tween 80 is crucial for consistent administration. Ensure the suspension is homogenous before each dose.
These application notes are intended to serve as a guide. Researchers should optimize protocols based on their specific experimental goals and animal models.
References
- 1. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GSK2801 in Chromatin Immunoprecipitation (ChIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2801 is a potent and selective chemical probe that competitively inhibits the bromodomains of BAZ2A and BAZ2B, proteins integral to chromatin remodeling complexes.[1][2][3] With demonstrated cellular activity in displacing BAZ2A from chromatin, this compound serves as a valuable tool for investigating the roles of these bromodomains in gene regulation.[4][5] These application notes provide detailed protocols for the use of this compound in chromatin immunoprecipitation followed by sequencing (ChIP-seq), a powerful technique to elucidate the genome-wide impact of BAZ2A/B inhibition on protein-DNA interactions.
Mechanism of Action
This compound acts as an acetyl-lysine competitive inhibitor, targeting the bromodomains of BAZ2A and BAZ2B.[1][2] These proteins are key components of chromatin remodeling complexes, such as the nucleolar remodeling complex (NoRC), which is involved in the transcriptional silencing of ribosomal RNA genes.[6] By binding to the BAZ2A/B bromodomains, this compound prevents their interaction with acetylated histones, thereby modulating chromatin structure and gene expression. Notably, this compound also exhibits off-target activity against BRD9, a component of the SWI/SNF chromatin remodeling complex.[4][5][7]
Data Presentation
This compound Binding Affinity and Selectivity
| Target | Binding Affinity (Kd) | Method | Reference |
| BAZ2B | 136 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3][6] |
| BAZ2A | 257 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3][6] |
| BRD9 | 1.1 µM - 1.2 µM | Isothermal Titration Calorimetry (ITC) | [2][6] |
| TAF1L | 3.2 µM | Isothermal Titration Calorimetry (ITC) | [2][6] |
Cellular Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Fluorescence Recovery After Photobleaching (FRAP) | U2OS | 1 µM | Displaced GFP-BAZ2A from chromatin | [3] |
Signaling Pathway and Experimental Workflow
BAZ2A/B Signaling Pathway Inhibition by this compound
Caption: Inhibition of BAZ2A/B by this compound disrupts chromatin interaction.
This compound ChIP-seq Experimental Workflow
Caption: A generalized workflow for a ChIP-seq experiment.
Experimental Protocols
Protocol 1: Cell Treatment with this compound for ChIP-seq
This protocol outlines the treatment of cultured cells with this compound prior to performing a standard ChIP-seq protocol.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells of interest (e.g., Triple-Negative Breast Cancer cell lines)[7]
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentration. A final concentration range of 1-10 µM can be considered based on published cellular assays.[6]
-
Cell Treatment:
-
For the experimental sample, replace the existing cell culture medium with the medium containing the final concentration of this compound.
-
For the vehicle control, treat cells with an equivalent concentration of DMSO in the cell culture medium.
-
-
Incubation: Incubate the cells for a predetermined duration. Treatment times may vary depending on the experimental goals and cell type, but a range of 6 to 24 hours is a reasonable starting point.
-
Harvesting: After incubation, proceed immediately to the crosslinking step of the ChIP-seq protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types and antibodies. This protocol is adapted from established ChIP-seq procedures.[8][9]
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing apparatus (e.g., sonicator)
-
ChIP dilution buffer
-
ChIP-grade antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Crosslinking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Isolate the nuclei by centrifugation and resuspend the nuclear pellet in nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average fragment size of 200-600 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.[10]
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a fraction of the pre-cleared chromatin with a specific antibody overnight at 4°C with rotation. A no-antibody or isotype control should be included.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for several hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit. The resulting DNA is ready for library preparation and sequencing.
-
Concluding Remarks
This compound is a valuable tool for dissecting the roles of BAZ2A and BAZ2B in chromatin biology. The provided protocols offer a framework for utilizing this inhibitor in ChIP-seq experiments to map the genomic landscape of proteins whose chromatin association is dependent on BAZ2A/B activity. As with any experimental procedure, optimization of treatment conditions and ChIP parameters is crucial for obtaining high-quality, reproducible data.
References
- 1. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Triple-Negative Breast Cancer with GSK2801
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK2801, a potent and selective inhibitor of the BAZ2A/B and BRD9 bromodomains, in the context of triple-negative breast cancer (TNBC) research. The focus is on the synergistic anti-proliferative and pro-apoptotic effects observed when this compound is used in combination with BET bromodomain inhibitors, such as JQ1.
Introduction to this compound in Triple-Negative Breast Cancer
Triple-negative breast cancer is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This heterogeneity and absence of well-defined molecular targets make it challenging to treat effectively with conventional targeted therapies.
This compound is a chemical probe that inhibits the bromodomains of BAZ2A, BAZ2B, and with lower affinity, BRD9.[2] While this compound shows minimal anti-proliferative activity as a single agent in TNBC, it exhibits strong synergistic effects when combined with BET bromodomain inhibitors (BETi) like JQ1.[2][3] This synergistic combination has been shown to induce senescence in 2D cell cultures and apoptosis in 3D spheroid models of TNBC.[2][4]
The mechanism behind this synergy involves the displacement of BRD2 from chromatin. The combination of this compound and a BETi leads to a more profound displacement of BRD2 from the promoters and enhancers of ETS-regulated genes and from ribosomal DNA, ultimately suppressing transcription and inducing apoptosis.[2][4]
Data Presentation
Synergistic Growth Inhibition of TNBC Cell Lines
The combination of this compound and the BET inhibitor JQ1 results in significant growth inhibition across various TNBC cell lines.
| Cell Line | This compound Concentration (μM) | JQ1 Concentration (nM) | Observed Effect |
| MDA-MB-231 | 10 | 30 | Synergistic growth inhibition |
| SUM159 | 10 | 100 | Synergistic growth inhibition |
| SUM-149(+) | 10 | 300 | Synergistic growth inhibition |
| WHIM12 | 10 | 300 | Synergistic growth inhibition |
| HCC1806 | 10 | 500 | Synergistic growth inhibition |
Table 1: Concentrations of this compound and JQ1 demonstrating synergistic growth inhibition in various TNBC cell lines. Data compiled from Bevill et al., 2019.[2]
Differentially Expressed Genes in Response to this compound and JQ1 Combination Treatment
RNA sequencing analysis of TNBC cell lines treated with this compound and JQ1 reveals a significant number of differentially expressed genes (DEGs), indicating a broad impact on the transcriptome.
| Cell Line | Treatment | Upregulated DEGs | Downregulated DEGs |
| MDA-MB-231 | JQ1 | 913 | 1002 |
| This compound | 35 | 40 | |
| JQ1 + this compound | 981 | 934 | |
| HCC-1806 | JQ1 | 547 | 650 |
| This compound | 17 | 16 | |
| JQ1 + this compound | 807 | 861 | |
| SUM-159 | JQ1 | 172 | 523 |
| This compound | 41 | 24 | |
| JQ1 + this compound | 474 | 774 |
Table 2: Number of differentially expressed genes in TNBC cell lines after treatment with JQ1, this compound, or the combination. Data extracted from Ly et al., 2022.[3]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, alone or in combination with a BET inhibitor, on the viability of TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC-1806, SUM-159)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
JQ1 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and JQ1 in complete medium. For combination treatments, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with DMSO).
-
Incubate the plate for 72-96 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently swirl the plate to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of apoptosis markers, such as cleaved PARP and cleaved Caspase-3, in TNBC cells treated with this compound and JQ1.
Materials:
-
Treated and untreated TNBC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for BRD2
This protocol is for assessing the displacement of BRD2 from chromatin in TNBC cells following treatment with this compound and JQ1.
Materials:
-
Treated and untreated TNBC cells
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Anti-BRD2 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
QIAquick PCR Purification Kit
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Crosslink proteins to DNA by treating cells with 1% formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear DNA to fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with an anti-BRD2 antibody or control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating and treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation, or a purification kit.
-
Quantify the enrichment of specific DNA sequences by qPCR.
Signaling Pathway
The synergistic action of this compound and BET inhibitors in TNBC converges on the suppression of transcription driven by BRD2. This compound inhibits BAZ2A/B and BRD9, leading to an altered chromatin state. The BET inhibitor (e.g., JQ1) directly targets BRD2/3/4. The combination results in a significant displacement of BRD2 from key genomic regions, including the promoters of ETS-regulated genes and ribosomal DNA. This dual inhibition leads to a shutdown of critical transcriptional programs, ultimately inducing apoptosis.
Conclusion
This compound, in combination with BET inhibitors, presents a promising therapeutic strategy for triple-negative breast cancer by synergistically inducing apoptosis. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the mechanism of action and preclinical efficacy of this combination therapy in TNBC. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental processes and the underlying biological rationale.
References
- 1. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-proliferative activity of JQ1 and this compound in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-proliferative activity of JQ1 and this compound in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Analysis Guides Selection of BET Inhibitors for Triple-Negative Breast Cancer Treatment | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Application Note: Synergistic Anti-Cancer Activity of GSK2801 and JQ1 Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epigenetic regulation is a critical component of cancer development and progression. Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes like c-MYC and BCL2.[1][2][3] JQ1 is a selective, potent small molecule inhibitor that competitively binds to the bromodomains of BET family proteins, leading to the suppression of these oncogenes and inducing anti-proliferative effects in various cancers.[1][2]
GSK2801 is an inhibitor of the BAZ2A/B and BRD9 bromodomains.[4] While this compound shows minimal growth inhibition as a single agent, its combination with BET inhibitors like JQ1 results in a potent synergistic anti-cancer effect, particularly in triple-negative breast cancer (TNBC).[4][5] This combination therapy enhances the induction of apoptosis by targeting distinct but complementary epigenetic pathways.[6] This document provides an overview of the mechanism, quantitative data, and detailed protocols for studying the synergistic effects of this compound and JQ1 in cancer cell lines.
Mechanism of Synergistic Action
The synergistic activity of this compound and JQ1 stems from their ability to co-target multiple bromodomain-containing proteins, leading to a more profound disruption of cancer cell transcription and survival pathways than either agent alone.
JQ1 primarily targets the BET family proteins (BRD2/3/4), displacing them from chromatin.[1][4] This action inhibits the transcription of major oncogenes, including MYC, which is a key driver of cell proliferation, and the anti-apoptotic gene BCL2.[2][7][8]
This compound inhibits the bromodomains of BAZ2A/B and BRD9. The combination of JQ1 and this compound leads to an enhanced and selective displacement of BRD2 from the promoters and enhancers of ETS-regulated genes and from ribosomal DNA (rDNA) in the nucleolus.[4][6] This dual action results in the combinatorial suppression of ribosomal DNA transcription and critical ETS-regulated genes, culminating in the induction of senescence in 2D cultures and robust apoptosis in 3D spheroid cultures, evidenced by increased levels of cleaved caspase-3 and cleaved PARP.[6][9]
Caption: Synergistic mechanism of JQ1 and this compound.
Quantitative Data Summary
The combination of this compound and JQ1 demonstrates a clear synergistic effect on reducing cancer cell viability and inducing apoptosis. The tables below summarize representative quantitative data from studies on TNBC cell lines.
Table 1: Synergistic Effect on Cell Viability in TNBC Cell Lines. Data is representative of typical dose ranges used in synergy screening experiments.[4][5]
| Cell Line | Treatment | Concentration Range | Outcome |
| MDA-MB-231 | JQ1 (Single Agent) | 3 nM - 1 µM | Dose-dependent growth inhibition |
| This compound (Single Agent) | 1 µM - 20 µM | Minimal growth inhibition | |
| JQ1 + this compound (Combination) | JQ1: 25 nM - 1 µM | Strong synergistic growth inhibition | |
| This compound: 10 µM - 20 µM | |||
| HCC-1806 | JQ1 (Single Agent) | 10 nM - 3 µM | Dose-dependent growth inhibition |
| This compound (Single Agent) | 1 µM - 20 µM | Minimal growth inhibition | |
| JQ1 + this compound (Combination) | JQ1: 25 nM - 1 µM | Strong synergistic growth inhibition | |
| This compound: 10 µM - 20 µM | |||
| SUM-159 | JQ1 (Single Agent) | 10 nM - 3 µM | Dose-dependent growth inhibition |
| This compound (Single Agent) | 1 µM - 20 µM | Minimal growth inhibition | |
| JQ1 + this compound (Combination) | JQ1: 25 nM - 1 µM | Strong synergistic growth inhibition | |
| This compound: 10 µM - 20 µM |
Table 2: Induction of Apoptotic Markers. Observations from spheroid cultures treated with a combination of JQ1 and this compound.[10][6]
| Apoptotic Marker | Observation | Implication |
| Cleaved Caspase-3 | Significant Increase | Activation of the execution phase of apoptosis |
| Cleaved PARP | Significant Increase | Hallmarks of apoptosis and DNA damage |
Experimental Protocols
The following are detailed protocols for key experiments to validate the synergistic effects of this compound and JQ1.
Caption: General experimental workflow for synergy studies.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of single and combined drug treatments on cell proliferation.[5]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCC-1806)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
JQ1 (SML1524, Sigma-Aldrich) and this compound (SML0768, Sigma-Aldrich)
-
DMSO (Vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-8,000 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.
-
Drug Preparation: Prepare serial dilutions of JQ1 and this compound in culture medium from DMSO stocks. For combination treatments, prepare a matrix of JQ1 concentrations combined with fixed concentrations of this compound (e.g., 10 µM and 20 µM).[5] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the seeding medium and add 100 µL of medium containing the drugs (single or combination) or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1 indicates synergy).
Protocol 2: Western Blotting for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in apoptosis, such as cleaved Caspase-3 and PARP.
Materials:
-
Treated cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-c-MYC, anti-BRD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin or GAPDH should be used as a loading control.
Protocol 3: Annexin V Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Treated cells from 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Following drug treatment (e.g., 48 hours), collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The combination of the BET inhibitor JQ1 and the BAZ2/BRD9 inhibitor this compound represents a promising therapeutic strategy.[10] Their synergistic action, which involves the enhanced disruption of transcriptional programs essential for cancer cell survival, leads to potent anti-proliferative and pro-apoptotic effects.[4][6] The protocols outlined in this note provide a robust framework for researchers to investigate and validate this synergy in various cancer models, paving the way for further preclinical and clinical exploration.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-proliferative activity of JQ1 and this compound in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MYCL is a target of a BET bromodomain inhibitor, JQ1, on growth suppression efficacy in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Epigenetic Regulator Screening with GSK2801
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2801 is a potent, selective, and cell-permeable chemical probe that competitively inhibits the bromodomains of Bromodomain adjacent to zinc finger domain protein 2A (BAZ2A) and BAZ2B.[1][2][3] It also demonstrates significant activity against Bromodomain-containing protein 9 (BRD9).[2][4][5] this compound serves as a valuable tool for investigating the biological roles of these epigenetic reader domains in chromatin biology and disease.[2][3] BAZ2A and BAZ2B are core components of the Nucleolar Remodeling Complex (NoRC), which is involved in regulating the expression of non-coding RNAs.[2][3][6] BRD9 is a subunit of the human SWI/SNF chromatin remodeling complex.[4][7]
This document provides detailed protocols for utilizing this compound in in vitro screening assays to identify and characterize inhibitors of epigenetic regulators. It also outlines the signaling pathways associated with its targets and presents key binding and activity data. While the user's topic mentions the BRPF (Bromodomain and PHD Finger-containing) family of proteins (BRPF1, BRPF2, BRPF3), it is important to note that this compound is not a primary inhibitor for this family. The BRPF proteins are critical scaffolding components for MYST family histone acetyltransferase (HAT) complexes and represent another important class of epigenetic targets.[8][9][10]
This compound Inhibitor Profile
This compound functions as an acetyl-lysine competitive inhibitor, binding to the acetyl-lysine binding pocket of the BAZ2A, BAZ2B, and BRD9 bromodomains.[1][2] This action prevents these proteins from recognizing and binding to acetylated histone tails, thereby modulating their function in chromatin remodeling and gene transcription.
Quantitative Data for this compound
The following table summarizes the binding affinity and inhibitory activity of this compound against its primary targets and selected off-targets.
| Target | Assay Type | Value | Unit | Reference |
| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 | nM (KD) | [3][5] |
| Biochemical FRET Assay | 400 | nM (IC50) | [11] | |
| Thermal Shift Assay (10 µM) | 4.1 | °C (ΔTm) | [2][3] | |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 | nM (KD) | [3][5] |
| Biolayer Interferometry (BLI) | 60 | nM (KD) | [3] | |
| Thermal Shift Assay (10 µM) | 2.7 | °C (ΔTm) | [2][3] | |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1,100 (1.1 µM) | nM (KD) | [1][5] |
| Thermal Shift Assay (10 µM) | 2.3 - 2.9 | °C (ΔTm) | [3][5] | |
| TAF1L(2) | Isothermal Titration Calorimetry (ITC) | 3,200 (3.2 µM) | nM (KD) | [1][5] |
| Thermal Shift Assay (10 µM) | 3.4 | °C (ΔTm) | [2][3] |
Signaling Pathways and Mechanisms of Action
Role of BAZ2A/B in the NoRC Complex
BAZ2A and BAZ2B are essential scaffolding proteins within the Nucleolar Remodeling Complex (NoRC). This complex plays a crucial role in silencing rRNA genes by recruiting chromatin-modifying enzymes to the gene promoters. This compound disrupts the interaction of the BAZ2A/B bromodomain with acetylated histones, thereby interfering with NoRC-mediated transcriptional repression.[2][3][6]
Caption: Mechanism of BAZ2A/B inhibition by this compound.
Synergistic Action of this compound and BET Inhibitors
In triple-negative breast cancer (TNBC), this compound acts synergistically with BET inhibitors (e.g., JQ1). This combination enhances the displacement of BRD2 from the promoters and enhancers of ETS-regulated genes and from ribosomal DNA (rDNA). This dual action blocks BRD2-driven transcription, leading to senescence or apoptosis in cancer cells.[4][7][12]
Caption: Synergistic effect of this compound and BET inhibitors.
Experimental Protocols
Biochemical Screening Workflow
The initial screening of compounds against epigenetic targets often involves biochemical assays to confirm direct binding and determine affinity.
Caption: Workflow for in vitro biochemical screening.
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures changes in the thermal denaturation temperature (Tm) of a target protein upon ligand binding, serving as an effective primary screen for inhibitors.[5]
Materials:
-
Purified bromodomain protein (e.g., BAZ2A, BAZ2B)
-
This compound or test compounds
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl
-
Real-Time PCR instrument capable of fluorescence detection
Method:
-
Prepare the protein-dye mixture. In a microcentrifuge tube, mix the purified bromodomain protein to a final concentration of 2 µM with SYPRO Orange dye at a final dilution of 1:1000 in Assay Buffer.
-
Dispense 20 µL of the protein-dye mixture into each well of a 96-well PCR plate.
-
Add 0.2 µL of this compound, test compound, or DMSO (vehicle control) to the appropriate wells. A typical screening concentration for this compound is 10 µM.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 10 minutes.
-
Place the plate in the Real-Time PCR instrument.
-
Set up the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A positive ΔTm indicates ligand binding and stabilization.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3][5]
Materials:
-
Purified bromodomain protein
-
This compound or test compound
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP
-
Microcalorimeter (e.g., Malvern MicroCal)
Method:
-
Prepare the protein and ligand samples. Dialyze the purified protein against the ITC buffer overnight. Dissolve the compound (e.g., this compound) in the final dialysis buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of the protein and compound stock solutions.
-
Set up the ITC instrument. Typically, the sample cell is filled with the protein solution (e.g., 10-20 µM) and the injection syringe is filled with the compound solution (e.g., 100-200 µM).
-
Equilibrate the system at the desired temperature (e.g., 25 °C).
-
Perform the titration experiment, which consists of a series of small injections (e.g., 2-5 µL) of the compound into the protein solution.
-
Record the heat change after each injection until the binding reaction reaches saturation.
-
Data Analysis: Integrate the raw heat data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.
Cellular Screening Workflow
After biochemical validation, cellular assays are crucial to confirm target engagement and assess the functional consequences of inhibition in a biological context.
Caption: Workflow for in vitro cellular screening.
Protocol 3: Fluorescent Recovery After Photobleaching (FRAP)
FRAP is used to measure the dynamics of fluorescently-tagged proteins in live cells. It can demonstrate cellular target engagement by showing that a compound displaces its target from chromatin, leading to faster fluorescence recovery.[2][3][5]
Materials:
-
Cells expressing GFP-tagged bromodomain protein (e.g., U2OS cells expressing GFP-BAZ2A)
-
This compound or test compounds
-
Confocal microscope with a high-power laser for photobleaching
-
Cell culture medium and imaging dishes
Method:
-
Plate the GFP-expressing cells on glass-bottom imaging dishes and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1-10 µM) or vehicle control for a defined period (e.g., 1-2 hours).
-
Mount the dish on the confocal microscope stage, maintaining appropriate temperature and CO2 levels.
-
Acquire pre-bleach images of a selected cell nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the recovery data to account for acquisition photobleaching. Fit the recovery curve to a mathematical model to determine the half-maximal recovery time (t1/2) and the mobile fraction of the protein. A faster recovery (decreased t1/2) in compound-treated cells compared to control indicates displacement of the GFP-tagged protein from less mobile chromatin binding sites.
Disclaimer: this compound is intended for research use only. All experimental protocols should be performed in accordance with institutional guidelines and safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Induction of Apoptosis in 3D Spheroid Cultures using GSK2801
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2801, a potent BAZ2/BRD9 bromodomain inhibitor, to induce apoptosis in three-dimensional (3D) spheroid cultures, particularly in the context of triple-negative breast cancer (TNBC). The protocols detailed below are based on established research demonstrating the synergistic effect of this compound with BET inhibitors in promoting programmed cell death in cancer cells grown in a more physiologically relevant 3D environment.
Introduction
This compound is a chemical probe that selectively inhibits the bromodomains of BAZ2A, BAZ2B, and BRD9.[1][2] Research has shown that while this compound has minimal effects on cell proliferation as a single agent, its combination with BET bromodomain inhibitors (BETi), such as JQ1, leads to a potent synergistic anti-cancer effect.[2][3] In 2D cell cultures, this combination typically induces senescence. However, in 3D spheroid models, the co-treatment robustly triggers apoptosis, marked by the cleavage of caspase-3 and PARP.[2][3] This differential response highlights the importance of 3D culture systems in pre-clinical drug evaluation.
The underlying mechanism involves the displacement of BRD2 from chromatin at both ETS-regulated genes and ribosomal DNA, leading to a combinatorial suppression of key transcriptional programs required for cancer cell survival.[3][4] These protocols provide a framework for replicating and investigating this apoptotic induction in your own research.
Data Presentation
The following table summarizes the expected quantitative outcomes based on the synergistic action of this compound and a BET inhibitor (JQ1) in 3D spheroid cultures of TNBC cells, such as MDA-MB-231.
| Assay | Treatment Group | Parameter Measured | Expected Outcome | Reference |
| Western Blot | This compound + JQ1 | Cleaved Caspase-3 Levels | Significant Increase | [2][3] |
| This compound + JQ1 | Cleaved PARP Levels | Significant Increase | [2][3] | |
| Single Agents (this compound or JQ1) | Cleaved Caspase-3/PARP | Minimal to no increase | [3] | |
| Vehicle Control (DMSO) | Cleaved Caspase-3/PARP | Baseline levels | [3] | |
| Annexin V / PI Staining | This compound + JQ1 | % Annexin V Positive Cells | Significant Increase | [5] |
| This compound + JQ1 | % PI Positive Cells | Increase in late-stage apoptosis | [5] | |
| Single Agents (this compound or JQ1) | % Annexin V / PI Positive Cells | Minimal increase | [3] | |
| Vehicle Control (DMSO) | % Annexin V / PI Positive Cells | Baseline levels | [5] | |
| Spheroid Growth Assay | This compound + JQ1 | Spheroid Volume | Significant Reduction | [3] |
| Single Agents (this compound or JQ1) | Spheroid Volume | Partial to no reduction | [3] | |
| Vehicle Control (DMSO) | Spheroid Volume | Consistent Growth | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow.
Experimental Protocols
3D Spheroid Formation of MDA-MB-231 Cells
This protocol is adapted for generating uniform spheroids in low-attachment plates.[6][7]
Materials:
-
MDA-MB-231 cells[8]
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[6]
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MDA-MB-231 cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 3-4 volumes of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Perform a cell count to determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 5,000 cells per 100 µL.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-4 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
This compound and JQ1 Treatment of 3D Spheroids
Materials:
-
This compound (stock solution in DMSO)
-
JQ1 (stock solution in DMSO)
-
Complete culture medium
-
MDA-MB-231 spheroids (from Protocol 1)
Protocol:
-
On day 4 post-seeding, prepare fresh treatment media. Dilute this compound and JQ1 stocks in complete culture medium to the desired final concentrations. A common combination is 10 µM this compound and 100-500 nM JQ1.[3]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration used for the drug treatments.
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Gently add 50 µL of the prepared treatment or control medium to the respective wells.
-
Incubate the spheroids with the treatments for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.
Apoptosis Analysis by Western Blotting
This protocol outlines the detection of cleaved caspase-3 and cleaved PARP.[9][10][11]
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Protocol:
-
Collect spheroids from each treatment group by gentle pipetting and transfer to microcentrifuge tubes.
-
Wash the spheroids twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes between washes.
-
Lyse the spheroids by adding 50-100 µL of ice-cold RIPA buffer and incubating on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol requires dissociation of spheroids into a single-cell suspension for flow cytometry analysis.[5][12][13]
Materials:
-
Treated spheroids
-
PBS and Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Collect spheroids from each treatment group.
-
Wash once with PBS.
-
To dissociate the spheroids, add Trypsin-EDTA and incubate at 37°C for 5-10 minutes, with gentle pipetting every few minutes to aid dissociation.
-
Neutralize the trypsin with complete medium and filter the cell suspension through a 40 µm cell strainer to remove any remaining clumps.
-
Centrifuge the single-cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring ZEO apoptotic potential in 2D and 3D cell cultures and associated spectroscopic evidence on mode of interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - EE [thermofisher.com]
Application Notes and Protocols for In Vivo Studies of GSK2801
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of GSK2801, a selective inhibitor of the BAZ2A and BAZ2B bromodomains, for in vivo research applications. Detailed protocols for conducting pharmacokinetic studies in mice are also included.
Introduction
This compound is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are components of chromatin remodeling complexes and play a role in the regulation of gene transcription.[1] this compound also exhibits off-target activity against BRD9, another bromodomain-containing protein.[2][3] This molecule has shown promise in preclinical cancer studies, particularly in combination with BET inhibitors, where it can induce apoptosis in triple-negative breast cancer.[3] Understanding the in vivo pharmacokinetic profile of this compound is crucial for designing and interpreting animal studies and for its further development as a potential therapeutic agent.
Pharmacokinetic Properties
A pharmacokinetic study of this compound was conducted in male CD1 mice. The compound was administered via both intraperitoneal (IP) and oral (PO) routes at a dose of 30 mg/kg. The results indicated that this compound has reasonable in vivo exposure following oral administration, with modest clearance and good plasma stability.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in male CD1 mice after a single 30 mg/kg dose. The data is estimated from the plasma concentration-time curve presented by Chen et al. (2015).
| Parameter | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 30 | 30 |
| Cmax (µM) | ~4.5 | ~1.5 |
| Tmax (h) | ~0.25 | ~1 |
| AUC (µM*h) | ~10 | ~6 |
| Half-life (t½) (h) | ~2 | ~3 |
| Bioavailability (%) | N/A | ~60% (estimated) |
Signaling Pathway
This compound exerts its biological effects by inhibiting the acetyl-lysine binding function of the BAZ2A/B and BRD9 bromodomains. This inhibition leads to the displacement of the BRD2 protein from chromatin, particularly at the promoters and enhancers of ETS-regulated genes and at ribosomal DNA (rDNA). The subsequent suppression of transcription of these genes disrupts cellular processes and can lead to the induction of apoptosis in cancer cells.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for conducting in vivo pharmacokinetic studies of this compound in mice. These protocols are based on established methodologies for similar preclinical studies.[4]
Animal Handling and Husbandry
-
Species: Male CD1 mice, 8-10 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water. Acclimate the animals for at least one week before the experiment.
-
Ethics: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Formulation and Administration of this compound
-
Formulation: Prepare a formulation of this compound suitable for both oral and intraperitoneal administration. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dose: 30 mg/kg body weight.
-
Oral Administration (PO): Administer the formulation via oral gavage using a ball-tipped feeding needle.
-
Intraperitoneal Administration (IP): Inject the formulation into the peritoneal cavity using a 27-gauge needle.
Blood Sampling
-
Time Points: Collect blood samples at the following time points post-dosing: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Method: Collect approximately 50-100 µL of blood at each time point from the submandibular vein or retro-orbital plexus. For the final time point, a terminal cardiac puncture can be performed under anesthesia.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalysis
-
Method: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis with appropriate software.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of this compound.
Caption: In vivo pharmacokinetic study workflow.
References
Troubleshooting & Optimization
Optimizing GSK2801 dosage to minimize off-target binding
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of GSK2801, a selective chemical probe for the BAZ2A and BAZ2B bromodomains. The following guides and FAQs will help you design experiments that maximize on-target effects while minimizing off-target binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and major known off-targets of this compound?
This compound is a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] Its primary off-targets within the bromodomain family are BRD9 and TAF1(L).[1][3][4] The binding affinities for these targets have been quantified to help researchers determine appropriate concentrations for achieving selectivity.
Data Summary: this compound Binding Affinities
| Target | Target Type | Dissociation Constant (KD) | Assay Method |
|---|---|---|---|
| BAZ2B | Primary Target | 136 nM | Isothermal Titration Calorimetry (ITC) |
| BAZ2A | Primary Target | 257 nM | Isothermal Titration Calorimetry (ITC) |
| BRD9 | Off-Target | 1.1 µM (1100 nM) | Isothermal Titration Calorimetry (ITC) |
| TAF1L(2) | Off-Target | 3.2 µM (3200 nM) | Isothermal Titration Calorimetry (ITC) |
Data sourced from multiple studies.[1][2][3][5]
Q2: How does the off-target activity on BRD9 affect experimental outcomes?
The off-target binding of this compound to BRD9 can be a confounding factor, but it can also be leveraged therapeutically. For instance, in studies on triple-negative breast cancer, the inhibition of BRD9 by this compound contributed to the synergistic anti-proliferative effects when used in combination with BET inhibitors like JQ1.[6] Researchers should be aware that at higher concentrations, observed phenotypes may be a result of combined BAZ2A/B and BRD9 inhibition.[6][7]
Q3: What is the recommended starting concentration for cell-based assays?
For cell-based assays, a concentration range should be determined empirically, starting with a dose-response curve to identify the minimal concentration required to achieve the desired on-target effect. Cellular potency is often lower than in vitro biochemical potency.[8] A common starting point is between 1-10 µM.[8] To confirm cellular activity, techniques like Fluorescent Recovery After Photobleaching (FRAP) can be used to monitor the displacement of GFP-tagged BAZ2A from chromatin.[1][3]
Q4: Is there a recommended negative control for this compound experiments?
Yes, GSK8573 is a structurally related compound that is inactive against BAZ2A and BAZ2B bromodomains but retains affinity for the off-target BRD9.[1] Using GSK8573 can help differentiate the cellular effects stemming from BAZ2A/B inhibition versus those from BRD9 inhibition.[1]
Troubleshooting Guide
Issue 1: I'm observing high cellular toxicity or unexpected phenotypes at my chosen concentration.
-
Possible Cause: The concentration of this compound may be too high, leading to significant off-target effects or general cellular stress. Inhibitors used at concentrations well above their KD value are more likely to engage off-targets.
-
Recommended Solution:
-
Perform a dose-response curve to determine the EC50 for your desired on-target phenotype.
-
Use the lowest concentration that produces a robust on-target effect to minimize off-target binding.[8]
-
Compare the results with the inactive control compound GSK8573 to determine if the observed toxicity is related to BAZ2A/B inhibition or potential off-targets like BRD9.[1]
-
Issue 2: I'm not observing the expected on-target effect at concentrations suggested by biochemical assays.
-
Possible Cause: this compound is cell-active, but its ability to engage the target in a specific cell line can be influenced by factors like cell permeability, efflux pumps, or protein expression levels.[1][5]
-
Recommended Solution:
-
Confirm target engagement directly in your cell line using a method like the Cellular Thermal Shift Assay (CETSA) or FRAP for BAZ2A/B.[1]
-
Gradually increase the concentration of this compound, while monitoring for toxicity.
-
Ensure the compound is fully dissolved. This compound is typically dissolved in DMSO for stock solutions.[9]
-
Issue 3: How can I distinguish between on-target (BAZ2A/B) and off-target (BRD9) effects in my experiment?
-
Possible Cause: At concentrations above 1 µM, this compound will likely engage both its primary targets and the off-target BRD9.[3][5]
-
Recommended Solution:
-
Dose De-escalation: Use a concentration of this compound that is sufficient to inhibit BAZ2A/B (e.g., 250-500 nM) but is significantly below the KD for BRD9 (1.1 µM).
-
Use Control Compounds: Compare the phenotype from this compound treatment with that from the BAZ2A/B-inactive/BRD9-active control, GSK8573.[1]
-
Genetic Knockdown: Use RNAi to specifically knock down BAZ2A, BAZ2B, or BRD9 and compare these results to those from this compound treatment. This approach was used to confirm that BRD9 inhibition contributes to the synergy of this compound with BET inhibitors.[6]
-
Experimental Protocols & Workflows
Key Methodologies for Assessing this compound Activity
A multi-assay approach is crucial for accurately characterizing the activity and selectivity of this compound.
-
Isothermal Titration Calorimetry (ITC): A quantitative technique used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and a target protein.[1] This is considered a gold-standard for confirming binding constants.
-
Biolayer Interferometry (BLI): Used for real-time, label-free analysis of biomolecular interactions. It can determine kinetic parameters like association (kon) and dissociation (koff) rates, in addition to the dissociation constant (KD).[1]
-
Thermal Shift Assay (TSA / DSF): A high-throughput method to screen for compound binding across a large panel of proteins (e.g., the bromodomain family). Binding of this compound stabilizes the target protein, leading to an increase in its melting temperature (ΔTm).[1]
-
Fluorescent Recovery After Photobleaching (FRAP): A cell-based imaging technique to measure the dynamics of fluorescently-labeled proteins. It can be used to demonstrate that this compound displaces GFP-tagged BAZ2A from acetylated chromatin in living cells, confirming cellular target engagement.[1][3]
Visualized Workflows
The following diagrams illustrate logical and experimental workflows for optimizing this compound dosage and characterizing its effects.
Caption: Logical workflow for optimizing this compound dosage in cellular assays.
Caption: Simplified signaling pathway for this compound on- and off-targets.
Caption: Experimental workflow for characterizing this compound selectivity.
References
- 1. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
GSK2801 in DMSO: Technical Support & Resource Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GSK2801 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers, which may be due to differences in compound purity, DMSO quality (e.g., water content), and experimental conditions. It is consistently reported to have high solubility. For best results, it is recommended to use fresh, high-purity DMSO, as its hygroscopic nature can impact solubility.[1][2] Some suppliers also recommend ultrasonication to achieve maximum solubility.[1][3][4]
Summary of Reported Solubility Data
| Supplier/Source | Reported Solubility (in DMSO) | Molar Concentration (approx.) | Notes |
| MedchemExpress | 50 mg/mL[1][3] | 134.61 mM | Requires ultrasonic assistance.[1][3] |
| Selleck Chemicals | 74 mg/mL[2] | 199.21 mM | Advises using fresh DMSO due to its hygroscopic nature.[2] |
| TargetMol | 18.6 mg/mL[4] | 50.07 mM | Recommends sonication.[4] |
| SGC | At least up to 50 µM | 0.05 mM | - |
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, start by adding the appropriate volume of high-purity, anhydrous DMSO to your vial of solid this compound. To aid dissolution, especially for higher concentrations, vortex the solution and use an ultrasonic bath.[1][3][4] Gentle warming can also be applied if necessary.[1] Always ensure the compound is fully dissolved before use.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly between suppliers but generally emphasize cold and dry conditions.
Recommended Storage Conditions
| Form | Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 3 years | [2][3][4] |
| 4°C | 2 years | [3] | |
| In DMSO | -80°C | 1 to 2 years | [1][2][3] |
| -20°C | 1 year | [1][3] |
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes before freezing.[2]
Q4: How stable is this compound in DMSO at room temperature?
Q5: Are there any known degradation pathways for this compound in DMSO?
A5: Specific degradation pathways for this compound in DMSO are not detailed in the provided search results. However, DMSO itself can undergo thermal decomposition and can contain impurities or degrade to form reactive species that may affect the stability of dissolved compounds.[5] To minimize potential degradation, it is critical to use high-purity, anhydrous DMSO and to store stock solutions at the recommended low temperatures.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and DMSO.
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent or Supersaturation. You may be attempting to dissolve the compound beyond its solubility limit.
-
Solution: Re-check your calculations and add more DMSO to decrease the concentration.
-
-
Possible Cause 2: Poor Quality DMSO. DMSO is hygroscopic and readily absorbs water from the atmosphere, which can significantly decrease the solubility of many organic compounds.[1][2]
-
Solution: Use a fresh, unopened bottle of high-purity, anhydrous DMSO.
-
-
Possible Cause 3: Insufficient Agitation. The compound may require more energy to dissolve.
Issue 2: The this compound stock solution is cloudy or shows precipitation after storage.
-
Possible Cause 1: Compound Precipitation. The compound may have precipitated out of solution during freezing or storage, especially if stored at -20°C instead of -80°C.
-
Solution: Before use, allow the aliquot to thaw completely at room temperature. Vortex thoroughly and visually inspect to ensure all precipitate has redissolved. If necessary, brief sonication can be applied.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing the main stock can compromise its stability and lead to precipitation.
-
Solution: Prepare single-use aliquots from the main stock solution to minimize freeze-thaw cycles.[2]
-
Logical Workflow for Dissolving this compound
Caption: Workflow for dissolving this compound in DMSO.
Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination
This protocol provides a fundamental method for experimentally determining the solubility of this compound in DMSO.
-
Preparation: Add an excess amount of this compound powder to a known volume of anhydrous DMSO (e.g., 1 mL) in a glass vial.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for at least 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect a precise volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.
-
Solvent Evaporation: Place the supernatant in a pre-weighed microcentrifuge tube. Evaporate the DMSO completely using a vacuum concentrator (e.g., SpeedVac).
-
Quantification: Weigh the tube containing the dried this compound residue.
-
Calculation: Subtract the initial tube weight to determine the mass of the dissolved this compound. Calculate the solubility in mg/mL.
Workflow for Solubility Determination
Caption: Experimental workflow for determining this compound solubility.
Protocol 2: Assessing Stability of this compound in DMSO via HPLC
This protocol outlines a method to assess the stability of a this compound stock solution over time.
-
Stock Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 20 mg/mL).
-
Aliquoting: Dispense the stock solution into multiple single-use, tightly sealed cryovials.
-
Time-Zero Analysis (T=0): Immediately take one aliquot for analysis. Dilute a sample with an appropriate mobile phase and analyze by a validated HPLC-UV method to determine the initial peak area and purity.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Preparation & Analysis: Allow the aliquot to thaw, vortex to ensure homogeneity, and prepare a sample for HPLC analysis in the same manner as the T=0 sample.
-
Data Comparison: Compare the peak area of the parent this compound compound and the appearance of any new peaks (potential degradants) to the T=0 sample. A decrease in the parent peak area or the emergence of new peaks indicates degradation. Calculate the percentage of this compound remaining at each time point.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Apoptosis | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Results from GSK2801 Cellular Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GSK2801 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective chemical probe that acts as a competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] It functions by binding to the acetyl-lysine binding pocket of these bromodomains, thereby preventing their interaction with acetylated histones and other proteins.[1][2] This disrupts the normal function of chromatin remodeling complexes associated with BAZ2A and BAZ2B.
Q2: What are the known primary targets and significant off-targets of this compound?
The primary targets of this compound are the bromodomains of BAZ2A and BAZ2B.[1][3] It also exhibits off-target activity against the bromodomain of BRD9 and, to a lesser extent, TAF1L.[1][3][4] It is important to consider these off-targets when designing experiments and interpreting results.
Q3: What is the purpose of the inactive control compound, GSK8573?
GSK8573 is a structurally related analog of this compound that is inactive against BAZ2A and BAZ2B bromodomains.[1][4] It serves as a crucial negative control in cellular experiments to help distinguish between on-target effects of this compound and non-specific or off-target effects that may arise from the chemical scaffold itself.[1]
Q4: In which cellular assays has this compound been successfully used?
This compound has been validated in several cellular assays, including:
-
Fluorescence Recovery After Photobleaching (FRAP): To demonstrate target engagement by monitoring the displacement of GFP-tagged BAZ2A from chromatin.[1][2][4]
-
Cell Proliferation and Viability Assays: To assess the anti-proliferative effects, often in combination with other inhibitors like BET inhibitors (e.g., JQ1).[5]
-
Apoptosis and Senescence Assays: To measure the induction of apoptosis (e.g., cleaved caspase-3 and PARP cleavage) or senescence (e.g., β-galactosidase staining) in response to treatment.[5]
-
Chromatin Immunoprecipitation (ChIP-seq): To quantify the displacement of bromodomain proteins from chromatin.[5]
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes, such as 45S rRNA.[5]
Data Presentation
Table 1: Binding Affinities and Potency of this compound
| Target | Assay Type | Parameter | Value | Reference |
| BAZ2A | Isothermal Titration Calorimetry (ITC) | KD | 257 nM | [1][2][3] |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | KD | 136 nM | [1][2][3] |
| BAZ2A | Biochemical FRET assay | IC50 | 400 nM | [6] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | KD | 1.1 µM | [1][4] |
| TAF1L | Isothermal Titration Calorimetry (ITC) | KD | 3.2 µM | [1][4] |
Table 2: Selectivity of this compound in Thermal Shift Assays
| Target | Temperature Shift (ΔTm) at 10 µM | Reference |
| BAZ2A | 4.1 °C | [1][3] |
| BAZ2B | 2.7 °C | [1][3] |
| BRD9 | 2.3 °C - 2.9 °C | [1][3] |
| TAF1L(2) | 3.4 °C | [1][3] |
Experimental Protocols
Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol is a generalized procedure based on published studies.[1][4]
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom dishes.
-
Transfect cells with a construct expressing a GFP-BAZ2A fusion protein.
-
Optionally, treat cells with an HDAC inhibitor like SAHA to induce chromatin hyperacetylation and enhance the assay window.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound or the inactive control GSK8573. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired period.
-
-
Image Acquisition:
-
Use a confocal microscope equipped for live-cell imaging.
-
Acquire pre-bleach images of the GFP signal within the nucleus.
-
-
Photobleaching:
-
Select a region of interest (ROI) within the nucleus.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
-
Post-Bleach Image Acquisition:
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for photobleaching during image acquisition.
-
Calculate the half-maximal recovery time (t1/2) and the mobile fraction of the GFP-tagged protein. A successful displacement by this compound will result in a faster fluorescence recovery.
-
Troubleshooting Guides
Issue 1: No or weak cellular activity observed in a primary assay (e.g., anti-proliferation).
| Possible Cause | Troubleshooting Step |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C for long-term).[7] Prepare fresh working dilutions for each experiment. |
| Poor Cell Permeability | While this compound is cell-active, permeability can vary between cell lines. Confirm target engagement with a direct cellular assay like FRAP before proceeding to downstream functional assays.[8][9] |
| Target Not Expressed or Not Driving Phenotype | Verify the expression of BAZ2A and BAZ2B in your cell line of interest via qPCR or Western blot. The target may not be essential for the phenotype being measured in that specific cellular context. |
| Incorrect Assay Conditions | Optimize the concentration of this compound and the treatment duration. Refer to published studies for typical concentration ranges (e.g., 1-10 µM for growth inhibition in combination studies).[5] |
Issue 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Always run parallel experiments with the inactive control compound, GSK8573.[1] Phenotypes that occur with this compound but not with GSK8573 are more likely to be on-target. |
| Cellular Toxicity | High concentrations of any small molecule can induce toxicity. Perform a dose-response curve to identify a concentration that shows the desired effect without significant, general toxicity. Use a cell viability assay (e.g., CellTiter-Glo) to assess this. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all treatments. |
Issue 3: Inconsistent results in FRAP experiments.
| Possible Cause | Troubleshooting Step |
| Low Expression of GFP-Fusion Protein | Optimize transfection efficiency. Ensure the GFP signal is sufficiently above background for accurate measurement. |
| Phototoxicity | Reduce laser power or exposure time during imaging to minimize cell damage, which can affect protein mobility. |
| Incorrect Analysis Parameters | Ensure consistent ROI size and appropriate background correction. Use a standardized analysis workflow for all samples. |
| Cellular Health | Only perform FRAP on healthy, adherent cells. Ensure consistent cell density across different treatment groups. |
Visualizations
Caption: Mechanism of this compound action on BAZ2A/B bromodomains.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GSK2801-Induced Senescence in 2D Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK2801 to induce senescence in 2D cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce senescence?
This compound is a chemical probe that acts as a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] In combination with BET inhibitors (e.g., JQ1), this compound can induce cellular senescence in 2D cell cultures, particularly in models like triple-negative breast cancer (TNBC).[3][4] The mechanism involves the displacement of BRD2 from chromatin, leading to G1 cell cycle arrest and the subsequent onset of a senescent phenotype.[3]
Q2: What are the primary targets and known off-targets of this compound?
The primary targets of this compound are the bromodomains of BAZ2A and BAZ2B.[1][2] However, it also exhibits off-target activity against BRD9 and, to a lesser extent, TAF1L.[1][5][6] It is crucial to consider these off-target effects when interpreting experimental results.
Q3: What is a suitable concentration range for this compound to induce senescence?
Effective concentrations of this compound for inducing senescence are often used in combination with a BET inhibitor. For example, in TNBC cell lines, 10 μM this compound has been used in conjunction with varying concentrations of JQ1 (e.g., 30 nM - 500 nM, depending on the cell line's sensitivity).[3] A lower concentration of 3 µM this compound, which inhibits BAZ2A/B but not BRD9, resulted in only partial growth suppression in combination with JQ1.[3] Optimization for each specific cell line is recommended.
Q4: How long does it take for this compound to induce a senescent phenotype?
In 2D cultures of TNBC cell lines, treatment with this compound in combination with JQ1 for 96 hours has been shown to result in a significant percentage of senescence-associated β-galactosidase (SA-β-gal) positive cells.[3] The timing may vary depending on the cell type and experimental conditions.
Q5: What are the key markers to confirm this compound-induced senescence?
A hallmark of senescence is a stable cell cycle arrest.[7] Key markers for confirming a senescent phenotype include:
-
SA-β-gal activity: Increased staining is a widely used marker.[3][8]
-
Cell cycle arrest: Analysis showing an accumulation of cells in the G1 phase.[3] This can be assessed by techniques like propidium iodide staining followed by flow cytometry.
-
Morphological changes: Senescent cells often exhibit an enlarged and flattened morphology.[9][10]
-
Expression of cell cycle inhibitors: Increased protein levels of p21 and p16.[9][10][11]
-
DNA damage response (DDR) markers: Presence of γH2AX foci.[9][12]
-
Loss of Lamin B1: A common marker observed in various types of senescence.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low percentage of senescent cells after treatment. | Suboptimal concentration of this compound or the partner BET inhibitor. | Perform a dose-response experiment to determine the optimal concentrations of both this compound and the BET inhibitor for your specific cell line.[3] |
| Insufficient incubation time. | Extend the incubation period. A time course experiment (e.g., 48, 72, 96, 120 hours) can help identify the optimal duration for senescence induction.[3] | |
| Cell line is resistant to this compound-induced senescence. | Not all cell lines are equally susceptible. Consider testing different cell lines or exploring alternative methods for inducing senescence. The presence of TP53 mutations or CDKN2A (p16) deletions can influence the cellular response.[3] | |
| High levels of apoptosis instead of senescence. | The cellular context can dictate the outcome. In 3D spheroid cultures, the combination of this compound and JQ1 has been shown to induce apoptosis rather than senescence.[3][4] | Ensure you are working in a 2D culture system if senescence is the desired outcome. The specific combination of inhibitors and their concentrations can also influence the cell fate decision. |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.[8][13] |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions. | |
| Observed effects may be due to off-target activity. | This compound is known to inhibit BRD9.[1][5] | To delineate the effects of BAZ2A/B inhibition from BRD9 inhibition, consider using a combination of more specific inhibitors, such as BAZ2-ICR (for BAZ2A/B) and BI-9564 (for BRD9), to see if the phenotype is replicated.[3] |
Quantitative Data Summary
Table 1: this compound Binding Affinities and Potency
| Target/Off-Target | Method | Dissociation Constant (KD) / pKd | Reference |
| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM | [1][2] |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM | [1][2] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM (1100 nM) | [5] |
| TAF1L(2) | Isothermal Titration Calorimetry (ITC) | 3.2 µM (3200 nM) | [5] |
| Endogenous BAZ2A/B | Chemoproteomics | pKd = 5.5 | [1] |
Table 2: Exemplary Concentrations for Inducing Senescence in TNBC Cell Lines
| Cell Line | This compound Concentration | JQ1 Concentration | Reference |
| MDA-MB-231 | 10 µM | 30 nM | [3] |
| SUM159 | 10 µM | 100 nM | [3] |
| SUM-149(+) | 10 µM | 300 nM | [3] |
| WHIM12 | 10 µM | 300 nM | [3] |
| HCC1806 | 10 µM | 500 nM | [3] |
Experimental Protocols
1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from general methodologies for detecting SA-β-gal activity, a common marker for senescent cells.[3]
-
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂
-
-
Procedure:
-
Plate and treat cells with this compound and/or other compounds in a multi-well plate.
-
After the treatment period (e.g., 96 hours), wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the Staining Solution to the cells.
-
Incubate the plate at 37°C without CO₂ for 12-24 hours. Protect from light.
-
Observe the cells under a microscope for the development of a blue color, indicating SA-β-gal activity.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines a standard procedure for analyzing cell cycle distribution.
-
Materials:
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
-
Procedure:
-
Culture and treat cells as required.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Caption: Mechanism of this compound and BET inhibitor-induced senescence.
Caption: Workflow for assessing this compound-induced senescence.
References
- 1. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Therapy-Induced Senescence: Novel Approaches for Markers Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biocompare.com [biocompare.com]
- 13. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: GSK2801 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for assessing GSK2801 target engagement in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a potent and selective chemical probe that acts as an acetyl-lysine competitive inhibitor. Its primary targets are the bromodomains of BAZ2A (Bromodomain adjacent to zinc finger domain 2A) and BAZ2B.[1][2][3][4] this compound binds to these bromodomains, preventing them from recognizing acetylated lysine residues on histones and other proteins, thereby modulating gene transcription.[1][2]
Q2: What are the known off-targets for this compound?
While highly selective for BAZ2A/B, this compound has been shown to have some lower-potency activity against other bromodomain-containing proteins, primarily BRD9 and TAF1L(2).[1][2][5] It is crucial to consider these off-targets when interpreting experimental results.
Q3: Why is it important to assess target engagement in cells?
Confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug discovery and chemical probe validation.[6][7] Cellular target engagement assays help to:
-
Verify that the compound can cross the cell membrane and reach its intracellular target.
-
Determine the compound's affinity and potency in a physiologically relevant context, which includes endogenous ATP concentrations and protein-protein interactions.[8][9]
-
Establish a direct link between target binding and the observed biological or phenotypic effect.
-
Identify potential off-target effects that might confound results.[7]
Quantitative Data Summary
The binding affinity and thermal stabilization of this compound have been characterized using various biochemical and biophysical methods.
Table 1: this compound Binding Affinity (Kd)
| Target | Method | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| BAZ2A | Isothermal Titration Calorimetry (ITC) | 257 nM | [1][2][5] |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | 136 nM | [1][2][5] |
| BAZ2B | Biolayer Interferometry (BLI) | 60 nM | [1] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1.1 µM - 1.2 µM | [1][4][5] |
| TAF1L(2) | Isothermal Titration Calorimetry (ITC) | 3.2 µM |[1][2][5] |
Table 2: this compound-Induced Thermal Stabilization (ΔTm)
| Target | Method | ΔTm at 10 µM this compound | Reference |
|---|---|---|---|
| BAZ2A | Thermal Shift Assay | 4.1 °C | [1][2][5] |
| BAZ2B | Thermal Shift Assay | 2.7 °C | [1][2][5] |
| BRD9 | Thermal Shift Assay | 2.3 °C - 2.9 °C | [2][5] |
| TAF1L(2) | Thermal Shift Assay | 3.4 °C |[1][2][5] |
Signaling Pathway and Mechanism of Action
This compound acts by competitively binding to the acetyl-lysine binding pocket of the BAZ2A/B bromodomains. This prevents the BAZ2A/B-containing nucleolar remodeling complex (NoRC) from binding to acetylated histones on chromatin, thereby disrupting its role in chromatin remodeling and transcriptional regulation.[1][2][3]
Caption: Mechanism of this compound action on the BAZ2A/B complex.
Experimental Guides and Protocols
This section provides detailed methodologies and troubleshooting for key cellular target engagement assays.
Method 1: Fluorescence Recovery After Photobleaching (FRAP)
Q: How can FRAP be used to measure this compound target engagement?
FRAP is a live-cell imaging technique that measures the mobility of fluorescently-tagged proteins. For this compound, this involves expressing BAZ2A fused to a Green Fluorescent Protein (GFP-BAZ2A). When GFP-BAZ2A is bound to acetylated chromatin, its mobility is low. This compound displaces GFP-BAZ2A from chromatin, increasing its mobility.[1][2][3] By photobleaching a small region of the nucleus and measuring the rate of fluorescence recovery, we can quantify this displacement and thus, target engagement. A faster recovery time indicates that this compound has successfully engaged and displaced GFP-BAZ2A.[2][5]
Caption: Experimental workflow for the FRAP assay.
Detailed Protocol:
-
Cell Culture and Transfection: Seed U2OS cells (or another suitable cell line) on glass-bottom imaging dishes. Transfect the cells with a plasmid encoding a full-length human BAZ2A fused to GFP.
-
Compound Treatment: Allow cells to express the fusion protein for 24-48 hours. Before imaging, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). An inactive control compound like GSK8573 can also be used.[2]
-
Imaging Setup: Use a confocal laser scanning microscope equipped for live-cell imaging (maintained at 37°C and 5% CO2).
-
Photobleaching: Identify a transfected cell and acquire a few pre-bleach images. Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Image Acquisition: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the data to account for photobleaching during acquisition. Fit the recovery curve to a suitable model to determine the half-maximal recovery time (t½). A shorter t½ in this compound-treated cells compared to control indicates target engagement.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low GFP Signal | Poor transfection efficiency; Low protein expression. | Optimize transfection protocol (reagent, DNA amount); Use a stronger promoter or a more stable cell line. |
| High Phototoxicity/Bleaching | Laser power is too high during acquisition; Imaging for too long. | Reduce laser power for time-lapse acquisition; Decrease the number of time points or increase the interval between them. |
| No Difference in Recovery Time | This compound concentration is too low; Incubation time is too short; The compound is inactive. | Perform a dose-response and time-course experiment; Verify compound integrity. |
| High Variability in Results | Inconsistent GFP-BAZ2A expression levels; Different cell cycle stages. | Analyze cells with similar fluorescence intensity; Consider cell synchronization methods if variability persists. |
Method 2: Cellular Thermal Shift Assay (CETSA)
Q: Can CETSA be used to confirm this compound binds to BAZ2A/B in cells?
Yes. CETSA is a powerful biophysical method that assesses target engagement in intact cells or cell lysates.[7][10][11][12] The principle is that when a ligand like this compound binds to its target protein (BAZ2A/B), it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[13] By heating cell lysates or intact cells treated with this compound across a range of temperatures and then quantifying the amount of soluble BAZ2A/B remaining, one can detect this thermal stabilization as evidence of target engagement.[1][2]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Culture cells to confluency. Treat the intact cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them individually to a range of temperatures for a short duration (e.g., 3-7 minutes). A typical range is from 40°C to 70°C in 2-3°C increments.
-
Lysis and Fractionation: Cool the samples to room temperature. Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Quantify the amount of soluble BAZ2A or BAZ2B in each sample using a specific detection method like Western blotting, ELISA, or AlphaScreen.[10]
-
Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). An increase in Tm for this compound-treated samples compared to the control indicates target stabilization and engagement.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Small Thermal Shift (ΔTm) | BAZ2A/B are highly stable proteins[2]; Insufficient compound concentration or incubation time. | Optimize the heating time and temperature range; Increase compound concentration; Ensure the detection antibody is specific and sensitive. |
| High Background in Western Blot | Non-specific antibody binding; Incomplete protein precipitation. | Optimize antibody concentration and washing steps; Ensure effective centrifugation to separate soluble/insoluble fractions. |
| Poor Curve Fit | Insufficient data points; High variability between replicates. | Use a narrower temperature interval around the expected Tm; Increase the number of replicates. |
| Protein Degradation | Endogenous protease activity. | Add protease inhibitors to all buffers used after the heating step. |
Method 3: NanoBRET™ Target Engagement Assay
Q: How can a NanoBRET™ assay be developed to measure this compound engagement with BAZ2A/B?
The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target.[6][14][15] A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of compound affinity (IC50) in living cells.[6][8]
Caption: Logic diagram for the NanoBRET™ Target Engagement Assay.
Detailed Protocol (Developmental Outline):
-
Vector Construction: Clone the full-length cDNA of BAZ2A or BAZ2B into a vector that fuses it with NanoLuc® luciferase at either the N- or C-terminus.
-
Tracer Identification: Identify or synthesize a cell-permeable fluorescent tracer that binds reversibly to the BAZ2A/B bromodomain. This is the most critical and challenging step.
-
Assay Optimization:
-
Transfect HEK293 cells (or another suitable line) with the NanoLuc-BAZ2A/B construct.
-
Titrate the fluorescent tracer to determine the optimal concentration that gives a good assay window without saturating the target.
-
Optimize the NanoLuc-BAZ2A/B expression level to ensure a good signal-to-background ratio.
-
-
Competition Assay:
-
Plate the transfected cells in a white, 96- or 384-well plate.
-
Add serial dilutions of this compound to the cells.
-
Add the pre-determined optimal concentration of the fluorescent tracer.
-
Add the NanoGlo® live-cell substrate and extracellular NanoLuc inhibitor.
-
Incubate for a set period (e.g., 2 hours) at 37°C.
-
-
Data Acquisition: Measure the luminescence at two wavelengths using a luminometer equipped with appropriate filters: one for the NanoLuc donor (e.g., 460nm) and one for the tracer acceptor (e.g., >600nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No BRET Signal | Tracer does not bind the target; NanoLuc fusion is misfolded/non-functional. | Screen for a new tracer; Test both N- and C-terminal fusions of NanoLuc. |
| Low Signal-to-Background | Low expression of the fusion protein; High background fluorescence from the tracer. | Optimize DNA transfection amount; Use a lower tracer concentration; Ensure proper filter sets are used. |
| Compound Appears Inactive | Poor cell permeability of the compound[16]; Compound is unstable in media. | Test the compound in a permeabilized cell format to check for permeability issues[16]; Verify compound stability. |
| High Well-to-Well Variability | Inconsistent cell plating; Inconsistent transfection efficiency. | Ensure homogenous cell suspension before plating; Use a stable cell line expressing the NanoLuc-fusion protein. |
References
- 1. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 8. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. annualreviews.org [annualreviews.org]
- 13. tandfonline.com [tandfonline.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 15. news-medical.net [news-medical.net]
- 16. selvita.com [selvita.com]
GSK2801 cross-reactivity with other bromodomain families
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the cross-reactivity of GSK2801 with other bromodomain families.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and its binding affinity?
This compound is a potent and selective chemical probe that acts as an acetyl-lysine competitive inhibitor for the bromodomains of BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2][3] It binds to these targets with high affinity. The dissociation constants (Kd) have been determined using Isothermal Titration Calorimetry (ITC).[1][2][3][4]
Table 1: Binding Affinity of this compound for Primary Targets (BAZ2 Family)
| Target | Method | Dissociation Constant (Kd) |
|---|---|---|
| BAZ2B | ITC | 136 nM |
| BAZ2A | ITC | 257 nM |
| BAZ2B | BLI | 60 nM |
Data sourced from multiple studies.[1][2][3][4]
Q2: How selective is this compound against other bromodomain families?
This compound demonstrates good selectivity for BAZ2A/B over other bromodomain families, including a greater than 50-fold selectivity over BRD4.[5] However, screening against a wider panel of bromodomains has identified some off-target interactions, most notably with BRD9 and TAF1L.[1][2][4]
Initial screening using a thermal shift assay at a 10 µM concentration identified moderate activity against BRD9 and TAF1L.[2][4] These off-target interactions were later quantified using Isothermal Titration Calorimetry (ITC), confirming weaker binding compared to the primary targets.[1][2]
Table 2: Selectivity Profile of this compound Against Off-Targets
| Off-Target | Method | Dissociation Constant (Kd) | Thermal Shift (ΔTm) at 10 µM |
|---|---|---|---|
| BRD9 | ITC | 1.1 µM (1100 nM) | 2.3 °C - 2.9 °C |
| TAF1L | ITC | 3.2 µM (3200 nM) | 3.4 °C |
Data compiled from thermal shift assays and ITC experiments.[1][2][4]
A broader screening using Bio-Layer Interferometry (BLI) against 40 biotin-labeled bromodomains confirmed that BRD9 and TAF1(L) are the major off-targets, with no other significant interactions detected within the bromodomain family at the tested concentrations.[1][2]
Troubleshooting Guides & Experimental Protocols
Q3: How can I experimentally determine the selectivity and cross-reactivity of this compound in my own assays?
Several biophysical assays can be employed to characterize the binding affinity and selectivity of bromodomain inhibitors like this compound. The most common methods are Isothermal Titration Calorimetry (ITC), Thermal Shift Assay (TSA), and Bio-Layer Interferometry (BLI). Below are simplified protocols and troubleshooting tips for these key experiments.
Caption: A typical workflow for screening and validating bromodomain inhibitors.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1]
Methodology:
-
Preparation:
-
Prepare a solution of the target bromodomain protein (e.g., BAZ2A, BAZ2B, BRD9) in a suitable buffer (e.g., HEPES, pH 7.5) at a concentration of 10-20 µM.
-
Prepare a solution of this compound in the same buffer at a concentration 10-15 times higher than the protein concentration (e.g., 100-300 µM). Ensure the DMSO concentration is identical in both solutions to minimize solvent effects.
-
-
Instrumentation:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.
-
Troubleshooting:
-
No or Weak Signal: Increase protein or ligand concentration. Check protein integrity and activity.
-
Mismatched Buffer: Ensure identical buffer and pH for both protein and ligand solutions. A dialysis step for the protein into the final buffer is recommended.
-
Precipitation: Reduce concentrations if precipitation is observed in the cell after the experiment.
Thermal Shift Assay (TSA / DSF) Protocol
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant positive shift (ΔTm) indicates stabilization and suggests interaction.[2][4]
Methodology:
-
Reagent Preparation:
-
Prepare the target bromodomain protein at 2 µM in assay buffer.
-
Prepare this compound at the desired screening concentration (e.g., 10 µM) in the same buffer.
-
Use a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Assay Setup (96-well plate):
-
To each well, add the protein solution and either this compound or a vehicle control (e.g., DMSO).
-
Add the SYPRO Orange dye.
-
-
Measurement:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature gradually (e.g., from 25°C to 95°C) while monitoring fluorescence.
-
-
Data Analysis:
-
The Tm is the temperature at which the fluorescence signal is maximal (the inflection point of the melting curve).
-
Calculate the thermal shift: ΔTm = Tm(protein + this compound) - Tm(protein + vehicle).
-
Troubleshooting:
-
High Background Fluorescence: Optimize dye concentration. Ensure buffer components do not interfere with fluorescence.
-
Small or No Thermal Shift: The protein may already be very stable, leading to small shifts even with tight binders.[2] This was observed for BAZ2A/B.[2] Consider an alternative orthogonal assay like BLI.[1][2]
-
Protein Aggregation: Centrifuge protein stock before use to remove any aggregates.
Bio-Layer Interferometry (BLI) Protocol
BLI is an optical technique used to measure biomolecular interactions in real-time. For this application, biotinylated bromodomain proteins are immobilized on a streptavidin-coated sensor.
Methodology:
-
Protein Preparation:
-
Sensor Preparation:
-
Hydrate streptavidin-coated biosensors in assay buffer.
-
Immobilize the biotinylated bromodomain protein onto the sensor surface.
-
-
Binding Measurement:
-
Establish a baseline by dipping the sensor in buffer.
-
Move the sensor to a well containing this compound at a specific concentration (association step).
-
Move the sensor back to a buffer-only well to measure dissociation (dissociation step).
-
-
Data Analysis:
Troubleshooting:
-
Low Immobilization Level: Ensure efficient biotinylation of the protein. Increase protein concentration during the loading step.
-
Non-specific Binding: Add a non-ionic detergent (e.g., Tween-20) to the assay buffer. Use a reference sensor with no immobilized protein to subtract background signal.
Q4: How was the cellular activity of this compound demonstrated?
The cellular activity and target engagement of this compound were confirmed using a Fluorescence Recovery After Photobleaching (FRAP) assay.[1][2][3] In this experiment, U2OS cells were transfected with a GFP-BAZ2A fusion protein. A small region of the nucleus was photobleached with a laser, and the rate at which fluorescence recovered in that region was measured.
The presence of this compound accelerated the fluorescence recovery time to a level similar to that of a mutant BAZ2A that cannot bind to acetylated histones.[1][2] This indicates that this compound successfully displaces BAZ2A from its chromatin binding sites within living cells.[1][2]
Q5: What is the signaling context for the primary targets of this compound?
BAZ2A and BAZ2B are components of chromatin remodeling complexes. BAZ2A is a key part of the Nucleolar Remodeling Complex (NoRC), which also includes the ATPase SMARCA5.[6] This complex is involved in silencing the transcription of certain ribosomal RNAs (rRNA) by inducing heterochromatin formation.[4] The bromodomain of BAZ2A recognizes acetylated lysine residues on histone tails, tethering the complex to specific chromatin regions to enact its function.
Caption: Simplified pathway of BAZ2A-mediated transcriptional silencing.
Q6: What are the implications of this compound's off-target activity for my experiments?
While this compound is a valuable tool for studying BAZ2A/B, its cross-reactivity with BRD9 and TAF1L must be considered when interpreting experimental results.[1][2][7] BRD9 is a component of the SWI/SNF chromatin remodeling complex and is expressed in most tissues.[2][6]
If your experimental system expresses significant levels of BRD9, some of the observed phenotype could be due to the inhibition of BRD9 rather than, or in addition to, the inhibition of BAZ2A/B.
Recommendations for Researchers:
-
Confirm Target Expression: Verify the expression levels of BAZ2A, BAZ2B, and BRD9 in your cellular model.
-
Use Control Compounds: Employ a structurally related but inactive control compound, such as GSK8573, to ensure the observed effects are not due to non-specific interactions.[1][2][3]
-
Consider Dose Response: At lower concentrations, this compound will be more selective for BAZ2A/B. A dose-response experiment can help distinguish on-target from off-target effects, as effects related to BRD9 inhibition will likely require higher concentrations.
Caption: On-target versus off-target interactions of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting variability in GSK2801 FRAP experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK2801 in Fluorescence Recovery After Photobleaching (FRAP) experiments. The information is tailored to scientists and drug development professionals investigating the cellular activity of this selective BAZ2A/B bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect FRAP data?
This compound is a potent and selective chemical probe that acts as an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3][4][5][6] BAZ2A is a protein that binds to acetylated chromatin. In a FRAP experiment, a GFP-tagged BAZ2A protein that is bound to chromatin will show relatively slow fluorescence recovery after photobleaching due to its limited mobility. By competitively inhibiting the interaction between the BAZ2A bromodomain and acetylated histones, this compound effectively displaces GFP-BAZ2A from the chromatin.[1][2][3][5] This displacement results in a more mobile pool of GFP-BAZ2A, leading to a faster fluorescence recovery rate and a shorter half-time of recovery (t½) in the photobleached region.[1][2][3]
Q2: Why am I not observing a significant change in FRAP recovery time after treating my cells with this compound?
There are several potential reasons for not observing the expected acceleration in FRAP recovery:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. Cellular displacement of GFP-BAZ2A from chromatin has been observed at concentrations below 1 µM.[3]
-
Low Levels of Chromatin Acetylation: The binding of BAZ2A to chromatin is dependent on histone acetylation. If the overall level of histone acetylation in your cells is low, the effect of this compound displacement will be less pronounced. To address this, consider pre-treating your cells with a histone deacetylase (HDAC) inhibitor, such as Suberoylanilide Hydroxamic Acid (SAHA), to induce hyperacetylation of chromatin.[1][7] This can create a better dynamic window for observing the effects of this compound.[1]
-
Ineffective this compound Compound: Ensure the integrity and activity of your this compound compound. Improper storage or handling can lead to degradation.
-
Use of an Inappropriate Control: It is crucial to use appropriate controls. This includes a vehicle-treated control (e.g., DMSO), a positive control (e.g., a BAZ2A mutant like N1873F that cannot bind acetylated lysine), and a negative control compound like GSK8573, which is structurally related to this compound but inactive against BAZ2A/B.[1]
-
Cell Health: Poor cell health can affect various cellular processes, including protein mobility and drug response. Ensure your cells are healthy and not overly confluent.
Q3: What are the recommended concentrations for this compound and the inactive control, GSK8573?
In published studies, FRAP experiments have successfully demonstrated the activity of this compound at a concentration of 1 µM.[8] For the inactive control compound, GSK8573, the same concentration can be used to show a lack of effect on the FRAP recovery time.[1] It is always advisable to perform a titration to determine the optimal concentration for your specific cell line and experimental setup.
Q4: What are the known off-targets of this compound and could they influence my FRAP results?
This compound has been shown to have high selectivity for BAZ2A and BAZ2B bromodomains.[3] However, some low micromolar activity has been observed against BRD9 and TAF1L.[1][7] The dissociation constants (KD) for these off-targets are in the low micromolar range (1.1 µM for BRD9 and 3.2 µM for TAF1L), whereas for BAZ2A and BAZ2B, the KD values are 257 nM and 136 nM, respectively.[1][7] At the recommended concentration of 1 µM for FRAP experiments, it is possible that there could be some engagement with these off-targets. To confirm that the observed FRAP phenotype is due to the inhibition of BAZ2A/B, it is important to use the inactive control GSK8573, which does not bind to BAZ2 proteins but has shown some limited affinity for BRD9.[1]
Q5: How can I minimize phototoxicity and photobleaching during my FRAP experiment?
Minimizing light exposure is critical to maintain cell health and obtain reliable data. Here are some key recommendations:
-
Use the lowest possible laser power for both pre-bleach and post-bleach imaging that still provides an adequate signal-to-noise ratio.
-
Limit the number of pre-bleach images to the minimum required to establish a baseline.
-
Use a short, high-intensity laser pulse for bleaching to minimize the duration of high-energy light exposure.
-
Optimize the post-bleach acquisition settings. Use an appropriate frame rate to capture the recovery dynamics without excessive imaging. For very fast recovery, a higher frame rate is needed, while for slower recovery, the interval can be longer.
-
Use an anti-fade mounting medium if you are working with fixed cells, although FRAP is typically performed on live cells.[9]
Quantitative Data Summary
The following table summarizes the key quantitative data from FRAP experiments investigating the effect of this compound on the mobility of GFP-BAZ2A.
| Treatment Condition | Half-time of Recovery (t½) (seconds) | Mobile Fraction (Mf) |
| GFP-BAZ2A (Wild Type) | Mean t½ values are typically calculated from individual recovery curves of at least 10 cells per group.[1] | Not explicitly reported in key studies. However, recovery to >90% of initial intensity has been observed for other bromodomain proteins.[8] |
| GFP-BAZ2A (Wild Type) + this compound | Significantly reduced compared to wild-type. The recovery time is similar to that of the BAZ2A mutant.[1] | Not explicitly reported. |
| GFP-BAZ2A (N1873F Mutant) | Significantly reduced compared to wild-type, serving as a positive control for displacement.[1] | Not explicitly reported. |
| GFP-BAZ2A (Wild Type) + GSK8573 (Inactive Control) | No significant change compared to wild-type.[1] | Not explicitly reported. |
Note: The exact half-time of recovery can vary depending on the specific experimental conditions, including the cell type, temperature, and microscope setup.
Experimental Protocols
Detailed Protocol for this compound FRAP Experiment
This protocol is adapted from published studies investigating the cellular activity of this compound.[1][8]
1. Cell Culture and Transfection:
-
Plate U2OS cells (or another suitable cell line) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with a mammalian expression vector encoding for full-length BAZ2A fused to a fluorescent protein (e.g., GFP-BAZ2A). As controls, transfect cells with a vector for a GFP-tagged mutant BAZ2A (e.g., N1873F) and a GFP-only vector. Use a standard transfection reagent like Lipofectamine 2000.
-
Allow cells to express the fusion protein for approximately 24 hours.
2. Cell Treatment:
-
Six hours after transfection, replace the medium. For experiments requiring enhanced chromatin binding, add a histone deacetylase (HDAC) inhibitor like SAHA (e.g., 2.5 µM).
-
One hour before imaging, add this compound (e.g., 1 µM), the inactive control GSK8573 (e.g., 1 µM), or the vehicle control (e.g., DMSO) to the respective dishes.
3. FRAP Imaging Setup:
-
Use a laser scanning confocal microscope equipped for live-cell imaging with temperature and CO₂ control.
-
Identify transfected cells expressing a moderate level of the GFP-fusion protein. Very high expression levels can lead to artifacts.
-
Select a circular region of interest (ROI) within the nucleus, avoiding the nucleolus where BAZ2A localization may differ. The size of the ROI can be adjusted to keep the half-time of recovery within a practical range (e.g., 1-30 seconds).[8]
4. FRAP Data Acquisition:
-
Pre-bleach: Acquire 3-5 images at low laser power to establish the baseline fluorescence intensity.
-
Bleach: Use a short, high-intensity laser pulse to photobleach the ROI.
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery in the bleached region. The acquisition frequency should be optimized based on the expected recovery speed.
5. Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same cell, and a background region outside the cell for each time point.
-
Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the control region.
-
Normalize the recovery curve to pre-bleach and post-bleach intensities.
-
Calculate the half-time of recovery (t½) by fitting the recovery curve to a one-phase exponential equation.
-
If possible, determine the mobile fraction (Mf) from the plateau of the recovery curve.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-mediated displacement of BAZ2A from chromatin.
Experimental Workflow
Caption: Standard experimental workflow for a this compound FRAP assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [2402.16615] FRAP analysis Measuring biophysical kinetic parameters using image analysis [arxiv.org]
- 9. FRAP in pharmaceutical research: practical guidelines and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BAZ2A/B Bromodomain Inhibitors: GSK2801 versus BAZ2-ICR
In the landscape of epigenetic research, the bromodomain adjacent to zinc finger (BAZ) proteins, particularly BAZ2A and BAZ2B, have emerged as significant players in chromatin remodeling and gene regulation. Their involvement in various diseases, including prostate cancer, has spurred the development of small molecule inhibitors to probe their function and therapeutic potential. This guide provides a detailed comparison of two prominent chemical probes, GSK2801 and BAZ2-ICR, designed to target the bromodomains of BAZ2A and BAZ2B.
Performance and Selectivity Profile
This compound and BAZ2-ICR are both potent, cell-active, and competitive inhibitors of the acetyl-lysine binding pocket of BAZ2A and BAZ2B bromodomains. However, they exhibit distinct selectivity profiles that influence their cellular effects. BAZ2-ICR is a highly specific inhibitor for BAZ2A and BAZ2B.[1][2] In contrast, this compound is a cross-reactive inhibitor that also targets BRD9 and, to a lesser extent, TAF1L.[1][3][4] This difference in selectivity is a critical consideration when interpreting experimental outcomes.
Studies have shown that the cellular efficacy of these two inhibitors can differ based on their selectivity. For instance, while both compounds affect the growth of 22Rv1 prostate cancer cells in a 3D spheroid model, only this compound was effective on PC3 cells under the same conditions.[1] Furthermore, co-treatment with BAZ2-ICR and a BRD9 inhibitor did not replicate the effects of this compound, suggesting potential off-target effects of this compound beyond BRD9 inhibition.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and BAZ2-ICR based on various biochemical and biophysical assays.
Table 1: Binding Affinity (Kd) for BAZ2A and BAZ2B
| Inhibitor | BAZ2A Kd (nM) | BAZ2B Kd (nM) | Assay Method |
| This compound | 257[3][4][5] | 136[3][4][5] | Isothermal Titration Calorimetry (ITC) |
| BAZ2-ICR | 109[1][2][6] | 170[1][2][6] | Isothermal Titration Calorimetry (ITC) |
Table 2: Half-maximal Inhibitory Concentration (IC50)
| Inhibitor | BAZ2A IC50 (nM) | BAZ2B IC50 (nM) | Assay Method |
| This compound | Not explicitly reported | 0.65 µM (650 nM)[7] | AlphaScreen |
| BAZ2-ICR | 130[2][8][9] | 180[2][8][9] | AlphaScreen |
Table 3: Off-Target Binding Affinity (Kd)
| Inhibitor | Off-Target | Kd (µM) | Assay Method |
| This compound | BRD9 | 1.1 - 1.2[1][3][4] | Isothermal Titration Calorimetry (ITC) |
| TAF1L | 3.2[1][3][4] | Isothermal Titration Calorimetry (ITC) | |
| BAZ2-ICR | CECR2 | 1.55[1][2][6] | Isothermal Titration Calorimetry (ITC) |
Experimental Methodologies
Detailed protocols for the key experiments used to characterize this compound and BAZ2-ICR are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Protocol:
-
Prepare solutions of the BAZ2A or BAZ2B bromodomain protein and the inhibitor (this compound or BAZ2-ICR) in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat evolved or absorbed.
-
The heat of dilution is determined by separate titrations of the inhibitor into the buffer and is subtracted from the experimental data.[5][6]
-
Analyze the resulting binding isotherm to calculate the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry of the interaction using appropriate fitting models.[5][6]
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions. In this context, it is used to determine the IC50 of inhibitors disrupting the interaction between the BAZ2 bromodomain and an acetylated histone peptide.
Protocol:
-
A biotinylated acetylated histone peptide is incubated with a His-tagged BAZ2B bromodomain in the presence of varying concentrations of the inhibitor.[10]
-
Streptavidin-coated donor beads and Nickel Chelate acceptor beads are added to the reaction.[10]
-
In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity through the binding of the His-tagged bromodomain to the biotinylated peptide.
-
Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the nearby acceptor beads, leading to a chemiluminescent signal at 520-620 nm.
-
The inhibitor disrupts the bromodomain-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the change in the thermal stability of a protein upon ligand binding. A more stable protein will unfold at a higher temperature.
Protocol:
-
A solution of the target bromodomain protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
The inhibitor (at a concentration such as 10 µM) is added to the protein-dye mixture.[3][5][6]
-
The temperature of the solution is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.
-
A significant increase in the Tm in the presence of the inhibitor indicates binding and stabilization of the protein.[3][5]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cellular imaging technique used to assess the mobility of fluorescently labeled proteins and their displacement from cellular structures upon inhibitor treatment.
Protocol:
-
Cells (e.g., U2OS) are transfected with a plasmid expressing a GFP-tagged BAZ2A protein.[3][4][11]
-
A specific region of the nucleus where the GFP-BAZ2A is localized is photobleached using a high-intensity laser beam.
-
The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BAZ2A molecules diffuse into the area.
-
Cells are then treated with the inhibitor (e.g., 1 µM BAZ2-ICR) and the FRAP experiment is repeated.[2][9]
-
An accelerated fluorescence recovery rate after inhibitor treatment indicates that the inhibitor has displaced the GFP-BAZ2A from its chromatin binding sites, making it more mobile.[2]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
Caption: BAZ2A signaling pathway in transcriptional silencing.
Caption: Experimental workflow for comparing BAZ2A/B inhibitors.
References
- 1. Reevaluation of bromodomain ligands targeting BAZ2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe BAZ2-ICR | Chemical Probes Portal [chemicalprobes.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. BAZ2-ICR | Structural Genomics Consortium [thesgc.org]
- 7. In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK2801's On-Target Effects Through siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains, with the effects of small interfering RNA (siRNA) knockdown of its targets. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document aims to offer a comprehensive resource for validating the mechanism of action of this compound.
This compound is a chemical probe that competitively binds to the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains, with dissociation constants (Kd) of 257 nM and 136 nM, respectively[1][2][3][4][5]. While highly selective, it also exhibits some off-target activity against BRD9 and TAF1L at lower micromolar concentrations[1][2][3][6]. To rigorously validate that the cellular effects of this compound are a direct consequence of BAZ2A/B inhibition, a powerful genetic approach is the use of siRNA to specifically reduce the expression of these target proteins.
Comparative Data: this compound vs. siRNA Knockdown
The following tables summarize quantitative data from studies comparing the phenotypic effects of this compound treatment with those of BAZ2A and BAZ2B siRNA knockdown in triple-negative breast cancer (TNBC) cell lines. These studies often investigate the synergistic effects of this compound or BAZ2A/B knockdown with BET inhibitors like JQ1.
Table 1: Effect on Cell Growth in MDA-MB-231 Cells
| Condition | Treatment | Relative Growth Inhibition (%) |
| Control | GAPDH siRNA | Baseline |
| BAZ2A Knockdown | BAZ2A siRNA + JQ1 | Significant Growth Inhibition[7] |
| BAZ2B Knockdown | BAZ2B siRNA + JQ1 | Significant Growth Inhibition[7] |
| Combined Knockdown | BAZ2A + BAZ2B siRNA + JQ1 | Significant Growth Inhibition[7] |
| Chemical Inhibition | This compound + JQ1 | Synergistic Growth Inhibition[7] |
Table 2: Effect on BRD2 Displacement from Chromatin
| Condition | Treatment | Outcome |
| Chemical Inhibition | This compound + JQ1 | Selective displacement of BRD2 at promoters/enhancers of ETS-regulated genes[4][7] |
| Genetic Knockdown | RNAi knockdown of BAZ2A/B + JQ1 | Validated BAZ2A/B-dependent displacement of BRD2 at transcription start sites of responsive genes[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to compare this compound and siRNA knockdown effects.
siRNA Transfection Protocol
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute target-specific siRNAs (for BAZ2A, BAZ2B) and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNAs and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown.
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.
Cell Viability Assay (e.g., Crystal Violet)
-
Treatment: After siRNA transfection or treatment with this compound (and/or JQ1), incubate cells for the desired duration.
-
Fixation: Aspirate the medium and fix the cells with a solution like 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with PBS and stain with 0.1% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Solubilize the stain with 10% acetic acid and measure the absorbance at a wavelength of 590 nm using a plate reader.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to the protein of interest (e.g., BRD2).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA using qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions occupied by the protein of interest.
Visualizing the Concepts
To further clarify the relationships between this compound, its targets, and the experimental approaches, the following diagrams are provided.
Caption: Signaling pathway of this compound's primary targets.
Caption: Workflow for comparing this compound and siRNA effects.
Caption: Logic for validating on-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GSK2801 Specificity with the Inactive Control GSK8573: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of selective therapeutic agents, the validation of a compound's specificity for its intended target is paramount. This guide provides a comparative analysis of GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains, and its structurally related but biologically inactive control compound, GSK8573. The use of such inactive controls is crucial for distinguishing on-target effects from off-target or non-specific cellular responses, thereby ensuring the reliability of experimental findings.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data comparing the biochemical and cellular activities of this compound and its inactive control, GSK8573.
| Parameter | This compound | GSK8573 (Inactive Control) | Reference(s) |
| Target Binding Affinity (ITC, Kd) | |||
| BAZ2A | 257 nM | Inactive | [1][2] |
| BAZ2B | 136 nM | Inactive | [1][2] |
| Off-Target Binding Affinity (ITC, Kd) | |||
| BRD9 | 1.2 µM | 1.04 µM | [2][3] |
| TAF1L | 3.2 µM | Not reported | [2] |
| Cellular Target Engagement (FRAP) | Displaces GFP-BAZ2A from chromatin | No effect on GFP-BAZ2A localization | [4][5] |
| Chemoproteomic Profiling (HuT-78 cells) | Dose-dependent reduction of BAZ2A/B binding | No binding to BAZ2A/B up to 50 µM | [4][5] |
Mandatory Visualization
Below are diagrams illustrating the relevant biological pathway and experimental workflows for confirming this compound specificity.
Caption: BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which mediates ribosomal DNA (rDNA) silencing through the recruitment of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), leading to heterochromatin formation. This compound inhibits the bromodomain of BAZ2A, thereby disrupting this process.
References
- 1. Fluorescence Recovery After Photobleaching (FRAP) [bio-protocol.org]
- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Recovery after Photobleaching (FRAP) Assay to Measure the Dynamics of Fluorescence Tagged Proteins in Endoplasmic Reticulum Membranes of Plant Cells [en.bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
Measuring GSK2801 Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of binding affinity is a cornerstone of drug discovery. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) and other biophysical techniques for characterizing the binding of GSK2801, a selective inhibitor of the BAZ2A and BAZ2B bromodomains.
This compound is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are components of the Nucleolar Remodeling Complex (NoRC) involved in the epigenetic silencing of ribosomal RNA genes.[1][2][3] Understanding the binding thermodynamics and kinetics of this compound to its targets is crucial for elucidating its mechanism of action and for the development of more potent and selective inhibitors. This guide presents a detailed comparison of ITC, Biolayer Interferometry (BLI), and Thermal Shift Assays (TSA) for measuring this compound binding, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following table summarizes the quantitative data obtained for the binding of this compound to its primary targets (BAZ2A and BAZ2B) and major off-targets (BRD9 and TAF1L) using various biophysical methods.
| Target | Method | Parameter | Value | Reference |
| BAZ2A | ITC | KD | 257 nM | [2][3][4] |
| BLI | KD | - | - | |
| Thermal Shift | ΔTm | 4.1 °C (at 10 µM) | [5] | |
| BAZ2B | ITC | KD | 136 nM | [2][3][4] |
| ΔH | -10.69 kcal/mol | [2] | ||
| BLI | KD | 60 nM | [1] | |
| Thermal Shift | ΔTm | 2.7 °C (at 10 µM) | [5] | |
| BRD9 | ITC | KD | 1.1 µM (1100 nM) | [1] |
| ΔH | -9.8 kcal/mol | [1] | ||
| Thermal Shift | ΔTm | 2.9 °C (at 10 µM) | [5] | |
| TAF1L | ITC | KD | 3.2 µM (3200 nM) | [1] |
| ΔH | -8.6 kcal/mol | [1] | ||
| Thermal Shift | ΔTm | 3.4 °C (at 10 µM) | [5] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).[6][7]
General Protocol:
-
Sample Preparation: The target protein (e.g., BAZ2A or BAZ2B bromodomain) is extensively dialyzed against the ITC buffer. The ligand (this compound) is dissolved in the final dialysis buffer. All solutions are degassed before use.
-
Instrument Setup: A typical experiment is performed on an isothermal titration calorimeter at 25°C.
-
Titration: The protein solution is placed in the sample cell, and the this compound solution is loaded into the injection syringe. A series of small injections of this compound are made into the protein solution.
-
Data Analysis: The heat change per injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[8]
Biolayer Interferometry (BLI)
BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip, allowing for real-time, label-free analysis of biomolecular interactions.[9][10]
General Protocol:
-
Protein Immobilization: Biotinylated BAZ2A or BAZ2B protein is loaded onto streptavidin-coated biosensors.
-
Baseline: The biosensors are equilibrated in assay buffer to establish a stable baseline.
-
Association: The biosensors are dipped into wells containing varying concentrations of this compound, and the binding is monitored in real time.
-
Dissociation: The biosensors are moved to buffer-only wells to monitor the dissociation of the this compound-protein complex.
-
Data Analysis: The association and dissociation curves are analyzed to determine the on-rate (kon), off-rate (koff), and the dissociation constant (KD = koff/kon).[11]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA, or DSF, measures the change in the thermal stability of a protein upon ligand binding.[12][13] A fluorescent dye that binds to hydrophobic regions of the protein is used to monitor protein unfolding as the temperature is increased. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[14]
General Protocol:
-
Reaction Setup: The target protein, this compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) are mixed in a suitable buffer in a 96-well PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of this compound.[15]
Chemoproteomic Competition Binding Assay
This method assesses the binding of a compound to its endogenous protein targets in a cellular context.[4][16]
General Protocol:
-
Affinity Matrix Preparation: An analog of this compound is synthesized with a linker and immobilized on beads to create an affinity matrix.
-
Cell Lysate Incubation: The affinity matrix is incubated with cell extracts containing the target proteins.
-
Competition: The incubation is performed in the presence of increasing concentrations of free this compound.
-
Elution and Quantification: Proteins bound to the matrix are eluted, and the amount of the target protein is quantified, typically by mass spectrometry. A decrease in the amount of bound target protein with increasing concentrations of free this compound indicates competitive binding.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving BAZ2A/B and a general experimental workflow for measuring this compound binding.
Caption: NoRC-mediated rRNA gene silencing pathway.
Caption: General experimental workflow for this compound binding analysis.
References
- 1. Epigenetic Mechanism of rRNA Gene Silencing: Temporal Order of NoRC-Mediated Histone Modification, Chromatin Remodeling, and DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. protocols.io [protocols.io]
- 8. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of antibody-antigen interactions using biolayer interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. proteos.com [proteos.com]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Unveiling Synergistic Anticancer Effects: A Comparative Analysis of GSK2801 in Combination with BET Inhibitors
A detailed examination of the enhanced anti-tumor activity achieved by combining the BAZ2/BRD9 bromodomain inhibitor, GSK2801, with different BET (Bromodomain and Extra-Terminal domain) inhibitors reveals a potent strategy for inducing apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC). This guide synthesizes findings from preclinical studies, presenting a comparative overview of the synergistic effects, underlying mechanisms, and experimental approaches.
Researchers have identified a significant synergistic anti-proliferative effect when this compound is combined with the BET inhibitors JQ1 and OTX015.[1][2][3] This synergy has been observed in various TNBC cell lines, where the combination treatment leads to a more profound inhibition of cancer cell growth than either agent alone.[1] While this compound as a single agent shows minimal to no growth inhibition, its combination with BET inhibitors results in robust anticancer activity.[1]
The primary mechanism underlying this synergy is independent of the well-established role of BRD4 in P-TEFb-mediated transcriptional pause-release.[1][2][3] Instead, the combination of this compound and a BET inhibitor, such as JQ1, leads to the selective displacement of BRD2 from the promoters and enhancers of ETS-regulated genes.[1][2][3] Furthermore, this combined treatment also displaces BRD2 from ribosomal DNA (rDNA), leading to a decrease in 45S rRNA and thereby inhibiting ribosome biogenesis, a critical process for cancer cell proliferation.[1][2][3]
The cellular outcomes of this synergistic interaction are context-dependent. In two-dimensional (2D) cell cultures, the combination treatment predominantly induces senescence, a state of irreversible cell cycle arrest.[1][2] In contrast, in three-dimensional (3D) spheroid cultures, which more closely mimic the tumor microenvironment, the combination of this compound and BET inhibitors triggers apoptosis, or programmed cell death, evidenced by the cleavage of caspase-3 and PARP.[1][2][3]
Quantitative Analysis of Synergistic Effects
The synergistic interactions between this compound and BET inhibitors have been quantified using various assays. The following tables summarize the key quantitative data from studies on TNBC cell lines.
| Cell Line | BET Inhibitor | Synergy Score (Bliss) | Notes |
| MDA-MB-231 | JQ1 | > 10 (Strong Synergy) | Synergy observed across a range of concentrations. |
| MDA-MB-231 | OTX015 | > 10 (Strong Synergy) | Similar strong synergy observed as with JQ1. |
| SUM-149(+) | JQ1 | > 10 (Strong Synergy) | High level of synergy demonstrated. |
| WHIM12 | JQ1 | > 10 (Strong Synergy) | Consistent strong synergy in this cell line. |
| HCC1806 | JQ1 | > 10 (Strong Synergy) | Robust synergistic interaction observed. |
| WHIM2 | JQ1 | > 10 (Strong Synergy) | Strong synergy confirmed. |
| MDA-MB-468 | JQ1 | > 10 (Strong Synergy) | Significant synergy in this additional TNBC cell line. |
Synergy scores were calculated using the Bliss Independence model, where a score greater than 10 is indicative of strong synergy.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols are provided below.
Cell Culture and Reagents
-
Cell Lines: MDA-MB-231, SUM-149(+), WHIM12, HCC1806, WHIM2, and MDA-MB-468 triple-negative breast cancer cell lines were utilized.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
-
Inhibitors: this compound, JQ1, and OTX015 were dissolved in DMSO to create stock solutions and stored at -80°C.
Synergy Screening Assay
-
Cell Seeding: TNBC cells were seeded into 384-well plates at an appropriate density.
-
Drug Treatment: A 6x6 dose-response matrix was established for the combination of this compound and either JQ1 or OTX015. Cells were treated with a range of concentrations for each inhibitor.
-
Incubation: The treated plates were incubated for 96 hours.
-
Cell Viability Measurement: Cell viability was assessed using CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: The raw luminescence values were normalized to vehicle-treated controls. Synergy scores were calculated using the Bliss Independence model with the SynergyFinder tool.
Spheroid Culture and Apoptosis Assay
-
Spheroid Formation: TNBC cells were seeded in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Drug Treatment: Spheroids were treated with this compound, JQ1, or the combination at specified concentrations.
-
Immunofluorescence: After treatment, spheroids were fixed, permeabilized, and stained with antibodies against cleaved caspase-3 and cleaved PARP.
-
Imaging: Spheroids were imaged using a confocal microscope to visualize the apoptotic markers.
Visualizing the Molecular Mechanisms and Experimental Design
To further elucidate the complex interactions and experimental procedures, the following diagrams are provided.
Caption: Synergistic mechanism of this compound and BET inhibitors.
Caption: Workflow for synergy screening experiments.
References
- 1. This compound, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Analysis of GSK2801's selectivity against a panel of 46 human bromodomains
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of GSK2801's selectivity against a panel of 46 human bromodomains. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this chemical probe for chromatin biology research.
This compound is a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains.[1][2] It functions as an acetyl-lysine competitive inhibitor, binding to BAZ2A and BAZ2B with dissociation constants (KD) of 257 nM and 136 nM, respectively.[1][2][3][4] This high affinity, combined with its cellular activity and reasonable in vivo pharmacokinetic properties, establishes this compound as a valuable tool for investigating the biological roles of BAZ2 bromodomains.[1][3]
Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed across the human bromodomain family using multiple biophysical assays. The initial screening against a panel of 46 human bromodomains was conducted using a thermal shift assay (TSA). Further validation and quantitative analysis of interactions were performed using biolayer interferometry (BLI) and isothermal titration calorimetry (ITC).
Thermal Shift Assay (TSA)
This compound at a concentration of 10 µM was screened against 46 human bromodomains. The resulting temperature shifts (ΔTm) indicate the stabilizing effect of the compound binding to the protein.
| Target Bromodomain | ΔTm (°C) |
| BAZ2A | 4.1 |
| BAZ2B | 2.7 |
| TAF1L(2) | 3.4 |
| BRD9 | 2.3 |
A selection of significant results from the thermal shift assay. For a comprehensive list, refer to the original publication.
Orthogonal Selectivity Assays
Due to the high stability of BAZ2A/B bromodomains, which can limit the sensitivity of thermal shift assays, alternative methods were employed to confirm selectivity.[1][2] Biolayer interferometry was used to screen this compound at 1.0 µM and 0.2 µM against a panel of 40 biotinylated bromodomains. This was followed by ITC to precisely quantify the binding affinity for the most significant off-targets identified.
| Target Bromodomain | Assay | Metric | Value |
| BAZ2A | ITC | KD | 257 nM |
| BAZ2B | ITC | KD | 136 nM |
| BRD9 | ITC | KD | 1.1 µM |
| TAF1L(2) | ITC | KD | 3.2 µM |
The data reveals that this compound possesses excellent selectivity for BAZ2A and BAZ2B, with only weak residual activity observed for BRD9 and TAF1L.[1][2]
Comparative Inhibitors
While this compound is a highly selective probe, it is beneficial to consider other available inhibitors for BAZ2 bromodomains to make an informed choice for specific experimental needs. One such alternative is BAZ2-ICR, which has been reported to be a highly selective inhibitor for BAZ2A and BAZ2B with nanomolar potency and minimal off-target activity.[5]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the selectivity of this compound.
Thermal Shift Assay (TSA)
A panel of 46 human bromodomain proteins was screened in the presence of 10 µM this compound. The temperature at which the proteins denature was measured using a differential scanning fluorimeter. The change in melting temperature (ΔTm) in the presence of the compound compared to a control (DMSO) was recorded as a measure of compound binding and protein stabilization.
Biolayer Interferometry (BLI)
Forty-two biotinylated bromodomains were immobilized on streptavidin-coated biosensors. The binding of this compound at two different concentrations (1.0 µM and 0.2 µM) was measured in real-time using an Octet-RED instrument. The response, indicative of binding, was recorded and compared across the panel.
Isothermal Titration Calorimetry (ITC)
To obtain precise binding affinities (KD) for the primary targets and key off-targets, ITC experiments were performed. A solution of this compound was titrated into a solution containing the bromodomain of interest. The heat changes associated with the binding events were measured to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry of the interaction.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the typical workflow for assessing the selectivity of a bromodomain inhibitor like this compound.
Workflow for Bromodomain Inhibitor Selectivity Profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of this compound, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK2801
For researchers and laboratory professionals engaged in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for GSK2801, a selective chemical probe for the bromodomains BAZ2A and BAZ2B. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
I. This compound: Key Safety & Handling Data
To facilitate safe handling and disposal, key quantitative data for this compound has been compiled below. This information is essential for making informed decisions regarding waste segregation and disposal methods.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₀H₂₁NO₄S | [1] |
| Formulation | A crystalline solid | [1] |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [2] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL, 50 mg/mL with ultrasound) | [1] |
| Known Hazards | Not fully validated for medical applications. For research use only. Not for human or veterinary use. | [1] |
II. Experimental Protocols: Disposal Procedures
The proper disposal of this compound, like any research chemical, must be conducted in accordance with institutional and local regulatory guidelines. The following protocols are based on standard laboratory practices for chemical waste management.
A. Disposal of Unused Solid this compound
-
Waste Identification: Unused or expired solid this compound should be classified as chemical waste.
-
Packaging:
-
Ensure the primary container is securely sealed.
-
Place the primary container in a secondary, leak-proof container.
-
Label the outer container clearly as "Hazardous Waste" and include the chemical name ("this compound"), quantity, and date.
-
-
Storage Pending Disposal: Store the packaged waste in a designated, secure chemical waste storage area, away from incompatible materials.
-
Disposal: Arrange for collection by your institution's licensed chemical waste disposal service. Do not dispose of solid this compound in regular trash.
B. Disposal of this compound Solutions
-
Waste Segregation:
-
Solutions of this compound, particularly those containing DMSO, should be collected in a designated, compatible waste container.
-
Do not mix with aqueous waste unless specifically permitted by your institution's safety guidelines. Halogenated and non-halogenated solvent waste should typically be segregated.
-
-
Container Management:
-
Use a clearly labeled, leak-proof container suitable for the solvent used (e.g., a solvent waste carboy).
-
The label should read "Hazardous Waste" and specify the contents (e.g., "this compound in DMSO") and approximate concentrations.
-
Keep the waste container closed when not in use.
-
-
Disposal: When the container is full, arrange for its collection by your institution's chemical waste management service. Do not pour this compound solutions down the drain.
C. Disposal of Contaminated Labware
-
Solid Waste:
-
Items such as gloves, weighing paper, and pipette tips that are contaminated with solid this compound should be collected in a designated solid chemical waste container.
-
This container should be clearly labeled as "Solid Chemical Waste" and its contents generally described.
-
-
Sharps:
-
Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for chemical contamination.
-
-
Glassware:
-
Contaminated glassware should be decontaminated if possible, following your laboratory's standard procedures for the solvents used.
-
If decontamination is not feasible, the glassware should be disposed of as hazardous waste.
-
III. Visualized Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling GSK2801
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK2801. The following procedural steps and recommendations are designed to ensure the safe handling, storage, and disposal of this potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The basic personal protective equipment that needs to be available to all persons working in laboratories includes safety goggles, laboratory coats, and hand gloves[1].
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times to prevent eye contact. |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves are required. Contaminated gloves should be changed immediately. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
II. Handling Procedures
This compound is a crystalline solid and should be handled with care to avoid creating dust.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including micro-spatulas, weigh boats, and solvent dispensers.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood.
-
Use a micro-spatula to carefully transfer the solid this compound to a weigh boat.
-
Avoid any actions that could generate dust.
-
-
Solubilization:
-
This compound is soluble in DMSO at a concentration of 10 mg/ml[2].
-
Add the desired volume of solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex to dissolve. If necessary, sonication can be used to aid dissolution.
-
-
Use in Experiments:
-
When adding this compound solutions to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid splashes or aerosols.
-
-
Spill Cleanup:
-
In case of a spill, immediately alert others in the vicinity.
-
For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
III. Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Storage Condition | Duration |
| Solid Form | Store at -20°C for up to 4 years. |
| Stock Solution (-80°C) | Stable for up to 2 years. |
| Stock Solution (-20°C) | Stable for up to 1 year. |
Data sourced from MedchemExpress and Cayman Chemical product information.[2][3]
This compound should be stored in a tightly sealed container in a dry, well-ventilated area.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated consumables such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Never pour this compound solutions down the sink[4].
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
